molecular formula C23H38O4 B1676342 Meteneprost CAS No. 61263-35-2

Meteneprost

Katalognummer: B1676342
CAS-Nummer: 61263-35-2
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: WMLGLMGSFIXSGO-KTXJXPLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Deoxy-9-methylene-16,16-dimethyl -PGE2 is a long-chain fatty acid.
9-deoxo-9-methylene-PGEs are possible solution to PGE stability problem;  stable in aqueous media from pH 1 to 14 & have biological properties similar to corresponding PGEs;  cpd tested for use as early pregnancy terminater & has low incidence of nausea & gastrointestinal side effects;  note that cpd is derivative of both PGE2 & PGF2alpha;  structure in first source

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGLMGSFIXSGO-KTXJXPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018145
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61263-35-2
Record name Meteneprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61263-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meteneprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METENEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Meteneprost: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a pharmacologically significant compound utilized for its potent effects on smooth muscle, particularly in the context of cervical ripening and uterine contraction. Chemically identified as 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, its structural modifications confer greater stability compared to its endogenous counterpart, PGE2.[1] This document provides an in-depth technical guide to the core mechanism of action of this compound, detailing its molecular target, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Targeting the EP2 Receptor

This compound exerts its biological effects by acting as a selective agonist for the Prostaglandin E Receptor 2 (PTGER2), commonly known as the EP2 receptor.[2][3][4] The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein, Gαs.[5]

The Gαs-Adenylyl Cyclase-cAMP Signaling Pathway

The canonical signaling pathway initiated by the binding of this compound to the EP2 receptor is the activation of adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This cascade proceeds through the following key steps:

  • Receptor Binding and G-Protein Activation: this compound binds to the EP2 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the associated Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effector Activation: The accumulation of intracellular cAMP leads to the activation of several downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of cellular substrates, leading to the ultimate physiological response, such as smooth muscle relaxation in certain tissues or steroidogenesis in others. Another important cAMP effector is the Exchange protein activated by cAMP (Epac), which can mediate PKA-independent effects.

The following diagram illustrates the primary signaling pathway of this compound:

Caption: this compound-EP2 Receptor Signaling Pathway.

Quantitative Data

CompoundReceptor TargetBinding Affinity (Ki)Functional Potency (EC50)Notes
This compound EP2Not FoundNot FoundA stable, synthetic analog of PGE2.
Prostaglandin E2 (PGE2)EP1, EP2, EP3, EP4~1.8 nM (for EP2)Varies by assayEndogenous ligand with high affinity for all EP receptor subtypes.
ButaprostEP2~32 nMVaries by assayA commonly used selective EP2 receptor agonist.
ONO-AE1-259-01EP2~1.8 nMVaries by assayA potent and selective EP2 receptor agonist.

Experimental Protocols

The mechanism of action of this compound and similar prostaglandin analogs can be elucidated through a series of in vitro experiments. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay determines the affinity of this compound for the EP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2).

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

Binding_Assay_Workflow start Start cell_culture Culture EP2-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up competitive binding assay (Radioligand + this compound) membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Separate bound/free ligand via filtration incubation->filtration scintillation Measure radioactivity filtration->scintillation data_analysis Analyze data (IC50) and calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay for Functional Potency (EC50) Determination

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency as an agonist.

Methodology:

  • Cell Culture:

    • Seed EP2-expressing cells into a multi-well plate and grow to near confluence.

  • Assay Protocol:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound to the wells.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided with a cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Experimental Workflow Diagram:

cAMP_Assay_Workflow start Start cell_seeding Seed EP2-expressing cells start->cell_seeding pre_incubation Pre-incubate with PDE inhibitor cell_seeding->pre_incubation agonist_addition Add increasing concentrations of this compound pre_incubation->agonist_addition incubation Incubate at 37°C agonist_addition->incubation cell_lysis Lyse cells incubation->cell_lysis cAMP_measurement Measure cAMP levels (ELISA/TR-FRET) cell_lysis->cAMP_measurement data_analysis Analyze data and determine EC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Workflow for cAMP Accumulation Assay.

Conclusion

This compound functions as a selective agonist of the prostaglandin EP2 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase signaling pathway, leading to a rise in intracellular cAMP and subsequent activation of downstream effectors like PKA. This cascade of events ultimately mediates the physiological responses for which this compound is clinically utilized. The experimental protocols detailed herein provide a robust framework for the characterization of this compound and other EP2 receptor modulators, enabling a deeper understanding of their pharmacological profiles. Further research to determine the precise binding affinity and functional potency of this compound would be valuable for a more complete quantitative characterization.

References

Meteneprost: A Technical Guide to a Prostaglandin E2 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), demonstrates significant potential in various therapeutic areas due to its targeted interaction with prostanoid receptors. As a stable derivative of the naturally occurring but labile PGE2, this compound offers a valuable tool for researchers and drug developers exploring the intricate signaling pathways governed by this class of lipid mediators. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action through EP receptor subtypes, and detailed protocols for key experimental assays. Particular emphasis is placed on its role in activating downstream signaling cascades, such as the cAMP/PKA and PI3K/Akt pathways, which are pivotal in cellular processes ranging from smooth muscle contraction to inflammation and cell survival.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a vast array of physiological and pathological processes. Its effects are transduced by a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger distinct intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses. The inherent chemical instability of PGE2, however, limits its therapeutic and research applications.

This compound, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a chemically stable analog of PGE2.[1] Its structural modifications confer a longer half-life while retaining biological activity, making it a subject of interest for various clinical applications, including the induction of labor and termination of pregnancy.[1] This guide delves into the technical details of this compound, providing researchers with the necessary information to design and execute robust experimental investigations.

Chemical and Physical Properties

This compound is a C23 prostanoid with a molecular formula of C23H38O4 and a molecular weight of 378.6 g/mol .[1] Its structure features the characteristic cyclopentane (B165970) ring of prostaglandins, with two aliphatic side chains. The key modifications relative to PGE2 are the replacement of the C9 keto group with an exocyclic methylene (B1212753) group and the presence of two methyl groups at the C16 position. These alterations contribute to its increased stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Systematic Name 11α,15R-dihydroxy-16,16-dimethyl-9-methylene-prosta-5Z,13E-dien-1-oic acid[1]
Synonyms 9-deoxy-9-methylene-16,16-dimethyl PGE2, U-46785[1]
Molecular Formula C23H38O4[1]
Molecular Weight 378.6 g/mol [1]
Appearance Provided as a solution in methyl acetate[1]
Solubility Ethanol, DMSO, Dimethyl formamide (B127407) (~100 mg/ml); PBS (pH 7.2) (~5 mg/ml)[1]
Storage -20°C[1]
Stability ≥2 years at -20°C in methyl acetate[1]

Mechanism of Action: EP Receptor Engagement and Signaling

This compound exerts its biological effects by acting as an agonist at prostaglandin E2 (EP) receptors. While specific binding affinity data for this compound across all EP receptor subtypes is not extensively published, data from its close structural analog, 16,16-dimethyl PGE2, provides strong inferential evidence. 16,16-dimethyl PGE2 is known to act as an agonist on most EP receptor subtypes, with a particularly high affinity for the EP2 receptor, exhibiting a dissociation constant (Kd) of approximately 1 nM.[2] The activation of these receptors initiates distinct downstream signaling pathways.

EP Receptor Subtypes and Downstream Signaling
  • EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).

  • EP3 Receptor: This receptor is coupled to Gi proteins and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The following diagram illustrates the primary signaling pathways activated by PGE2 and its analogs like this compound.

PGE2_Signaling cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytoplasm Cytoplasm PGE2 This compound (PGE2 Analog) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PI3K PI3K Gs->PI3K Gi->AC Ca2 Ca²⁺ PLC->Ca2 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse2 Cellular Response PKA->CellularResponse2 Akt Akt PI3K->Akt Akt->CellularResponse2 CellularResponse1 Cellular Response Ca2->CellularResponse1 CellularResponse3 Cellular Response

PGE2 Receptor Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with EP receptors and its downstream effects.

Radioligand Binding Assay for EP Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1, EP2, EP3, and EP4 receptors.

Objective: To quantify the competitive displacement of a radiolabeled ligand from EP receptors by this compound.

Materials:

  • Cell membranes prepared from cells stably expressing human EP1, EP2, EP3, or EP4 receptors.

  • Radioligand: [3H]-PGE2.

  • Unlabeled PGE2 (for non-specific binding determination).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-PGE2, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - [3H]-PGE2 - this compound - Buffers start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter through GF/C filters and wash incubate->filter count Add Scintillation Cocktail & Count Radioactivity filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production, indicative of EP2 and EP4 receptor activation.

Objective: To quantify the EC50 of this compound for cAMP production in cells expressing EP2 or EP4 receptors.

Materials:

  • HEK293 cells stably expressing human EP2 or EP4 receptors.

  • Cell culture medium.

  • Assay Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • This compound.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.

  • Compound Treatment: Aspirate the starvation medium and add 50 µL of assay buffer containing varying concentrations of this compound or controls (vehicle, forskolin).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

cAMP_Assay_Workflow start Start seed Seed EP2/EP4 expressing cells in 96-well plate start->seed starve Starve cells in serum-free medium seed->starve treat Treat with this compound and controls starve->treat incubate Incubate at 37°C (15-30 min) treat->incubate lyse Lyse cells and measure intracellular cAMP incubate->lyse analyze Data Analysis: - Plot dose-response curve - Determine EC50 lyse->analyze end End analyze->end

cAMP Accumulation Assay Workflow
Western Blot for Akt Phosphorylation

This protocol assesses the activation of the PI3K/Akt pathway by this compound, which can be mediated by Gs-coupled EP receptors.

Objective: To detect changes in the phosphorylation of Akt at Ser473 in response to this compound treatment.

Materials:

  • Cells of interest (e.g., uterine smooth muscle cells, endometrial cells).

  • Cell culture medium.

  • This compound.

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total Akt to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Akt band to the total Akt band.

Western_Blot_Workflow start Start treat Treat cells with This compound start->treat lyse Lyse cells and quantify protein treat->lyse sds Separate proteins by SDS-PAGE lyse->sds transfer Transfer proteins to PVDF membrane sds->transfer block Block membrane transfer->block primary Incubate with primary antibody (p-Akt) block->primary secondary Incubate with secondary antibody (HRP-conjugated) primary->secondary detect Detect with chemiluminescence secondary->detect reprobe Strip and re-probe for total Akt (loading control) detect->reprobe analyze Analyze band intensities reprobe->analyze end End analyze->end

Western Blot Workflow for Akt Phosphorylation

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a template for organizing experimental results based on the protocols described above. Researchers are encouraged to populate these tables with their own data.

Table 2: Hypothetical Binding Affinities (Ki) of this compound at EP Receptors

EP Receptor SubtypeKi (nM)
EP1 [Insert experimental value]
EP2 [Insert experimental value]
EP3 [Insert experimental value]
EP4 [Insert experimental value]

Table 3: Hypothetical Functional Potencies (EC50) of this compound in cAMP Accumulation Assays

EP Receptor SubtypeEC50 (nM)
EP2 [Insert experimental value]
EP4 [Insert experimental value]

Table 4: Hypothetical Quantification of Akt Phosphorylation by this compound

TreatmentFold Change in p-Akt/Total Akt Ratio (vs. Vehicle)
This compound [1 nM] [Insert experimental value]
This compound [10 nM] [Insert experimental value]
This compound [100 nM] [Insert experimental value]

Conclusion

This compound represents a valuable research tool and a potential therapeutic agent due to its stability and activity as a prostaglandin E2 analog. This technical guide provides a foundational understanding of its mechanism of action and detailed protocols for its characterization. By elucidating the specific interactions of this compound with EP receptor subtypes and its downstream signaling effects, researchers can further unravel the complex roles of PGE2 in health and disease, paving the way for the development of novel therapeutic strategies. Further research is warranted to fully characterize the binding and functional profile of this compound at all EP receptor subtypes to build a more complete understanding of its pharmacological properties.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Meteneprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meteneprost is a synthetic prostaglandin (B15479496) E2 (PGE2) analogue that has garnered interest for its clinical applications in obstetrics and gynecology, primarily for cervical ripening and the termination of pregnancy. As a selective agonist, its pharmacological activity is mediated through its interaction with specific prostaglandin receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a detailed summary of its mechanism of action, receptor binding profile, and associated signaling pathways. Furthermore, this guide outlines key experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically designated as (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid. It is also known by other names such as 9-Deoxy-16,16-dimethyl-9-methylene-PGF2 and the code U-46785.[1][2] Its chemical identity is well-defined by its CAS Registry Number, IUPAC name, and molecular structure representations like SMILES and InChI.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid[3]
CAS Number 61263-35-2[1]
Molecular Formula C23H38O4[1]
SMILES CCCCC(C)(C)--INVALID-LINK--O)C(=C)C[C@H]1O">C@@HO
InChI InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueNotesReference
Molecular Weight 378.55 g/mol
Melting Point Not availableA study on this compound potassium suppositories indicates that drug release is dependent on the melting temperature of the suppository base.
Boiling Point 520.5±50.0 °C at 760 mmHgPredicted value.
Solubility Not availableExperimental data for solubility in water or other solvents is not readily available. General solubility determination methods can be applied.
pKa Not availableAs a carboxylic acid, this compound is expected to have an acidic pKa.

Pharmacological Properties and Mechanism of Action

This compound is a prostaglandin E2 analogue and exerts its effects by acting as an agonist at prostaglandin receptors. The primary target for this compound is believed to be the Prostaglandin E2 Receptor 2 (PTGER2), also known as the EP2 receptor.

Receptor Binding and Selectivity

While specific binding affinity data (Ki or IC50 values) for this compound across the full panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP) is not publicly available, its classification as a PGE2 analogue and its known biological effects strongly suggest activity at EP receptors. The KEGG DRUG database explicitly lists PTGER2 as a target for this compound.

For context, other prostaglandin analogues have been characterized for their receptor binding profiles. For instance, Travoprost acid shows high affinity for the FP receptor (Ki = 35 nM) with minimal affinity for other prostanoid receptors. Latanoprost acid also has a relatively high affinity for the FP receptor (Ki = 98 nM). In contrast, Bimatoprost acid is less selective, with significant affinity for FP, EP1, and EP3 receptors. The development of selective EP2 and EP4 receptor antagonists has further elucidated the distinct roles of these receptors.

Signaling Pathways

The EP2 receptor, the putative primary target of this compound, is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of the EP2 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

The following diagram illustrates the generally accepted signaling pathway for EP2 receptor activation:

EP2_Signaling_Pathway This compound This compound EP2_Receptor EP2 Receptor (PTGER2) This compound->EP2_Receptor Binds to G_Protein Gs Protein EP2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response Leads to

Figure 1: Simplified EP2 Receptor Signaling Pathway.
Pharmacological Effects

The primary pharmacological effects of this compound are centered on the female reproductive system:

  • Cervical Ripening: this compound promotes the softening, effacement, and dilation of the cervix. This is thought to be mediated by the activation of collagenase and remodeling of the extracellular matrix in the cervical tissue, processes influenced by prostaglandins (B1171923).

  • Uterine Contractions: As a prostaglandin analogue, this compound can induce uterine contractions, which is a key component of its use in the termination of pregnancy. The precise signaling pathways leading to uterine contraction following EP receptor activation are complex and can involve interplay between different EP receptor subtypes.

Key Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for characterizing similar compounds can be applied.

Radioligand Binding Assay for Prostaglandin Receptors

This assay is used to determine the binding affinity of this compound for various prostaglandin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for EP and FP receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human recombinant prostaglandin receptor of interest (e.g., EP2, EP4).

    • Harvest the cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of unlabeled this compound.

    • Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay:

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture with Recombinant Receptors Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + This compound (Varying Conc.) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Plotting Data Plotting & IC50 Determination Counting->Data_Plotting Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Plotting->Ki_Calculation

Figure 2: Workflow of a Competitive Radioligand Binding Assay.
Assessment of Cervical Ripening in Clinical Trials

The efficacy of this compound in inducing cervical ripening is a key clinical endpoint.

Objective: To quantitatively assess the change in cervical status following the administration of this compound.

Methodology:

  • Patient Selection: Recruit pregnant women with an indication for labor induction and an unfavorable cervix.

  • Baseline Assessment: Before administration of this compound, perform a baseline cervical examination and calculate the Bishop score. The Bishop score is a standardized method to quantify cervical status based on dilation, effacement, consistency, position, and fetal station.

  • Intervention: Administer this compound according to the trial protocol (e.g., vaginal gel).

  • Follow-up Assessment: At a predetermined time point after administration, repeat the cervical examination and calculate the Bishop score.

  • Data Analysis: Compare the change in Bishop score from baseline to the follow-up assessment. A significant increase in the Bishop score indicates successful cervical ripening. Other parameters such as the time to onset of labor and the need for oxytocin (B344502) augmentation can also be assessed.

Clinical Applications and Significance

This compound has been investigated in clinical trials for its utility in the termination of early pregnancy, often in combination with mifepristone. Its ability to induce both cervical ripening and uterine contractions makes it an effective agent for this indication. Studies have compared its efficacy and side-effect profile to other prostaglandins like misoprostol.

Conclusion

This compound is a structurally defined prostaglandin E2 analogue with significant pharmacological effects on the female reproductive system. Its mechanism of action is primarily through the activation of the EP2 receptor, leading to a cascade of events that result in cervical ripening and uterine contractions. While much is known about its clinical utility, further research is warranted to fully elucidate its receptor binding profile and the specific downstream signaling pathways it modulates. The experimental protocols outlined in this guide provide a framework for future investigations into the detailed pharmacological properties of this compound, which will be invaluable for the development of new therapeutic strategies in obstetrics and gynecology.

References

Pharmacological Profile of Meteneprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1] As a member of the prostaglandin E class, it exhibits significant biological activity, primarily related to the stimulation of smooth muscle. Its chemical modification, specifically the replacement of the C-9 carbonyl group with an exo-methylene group, confers greater chemical stability compared to its parent compound, PGE2.[1] This enhanced stability, coupled with a pharmacological profile that retains potent uterine-stimulating effects with a potentially improved side-effect profile, has led to its investigation, particularly in the field of reproductive health.[1]

This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, receptor interactions, in vitro and in vivo effects, and its application in clinical settings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a structurally modified prostaglandin E2 analog.

PropertyValue
Chemical Name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2[1]
Synonyms This compound, U-46785[1]
Molecular Formula C23H38O4
Molecular Weight 378.55 g/mol

Mechanism of Action and Signaling Pathways

As a prostaglandin E2 analog, the primary mechanism of action of this compound is through its interaction with prostanoid E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). While direct and quantitative binding data for this compound across all EP receptor subtypes (EP1, EP2, EP3, and EP4) are not extensively available in the public domain, its pharmacological effects, particularly uterine contraction, suggest it functions as a potent agonist at one or more of these receptors. The KEGG DRUG database indicates that this compound targets the PTGER2, the gene encoding the EP2 receptor.

The EP2 receptor is known to couple to the Gs alpha subunit of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. In the context of smooth muscle, the signaling cascade can be complex, but for uterine tissue, activation of prostaglandin receptors ultimately leads to increased intracellular calcium and contraction.

Below is a diagram illustrating the putative signaling pathway for this compound via the EP2 receptor.

Meteneprost_Signaling_Pathway This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to G_Protein Gαs Gβγ EP2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKA->Cellular_Response Phosphorylates Targets Uterine_Contraction_Assay_Workflow cluster_protocol Isolated Uterine Smooth Muscle Contraction Assay Tissue_Prep 1. Uterine Tissue Preparation Organ_Bath 2. Mounting in Organ Bath Tissue_Prep->Organ_Bath Equilibration 3. Equilibration Period Organ_Bath->Equilibration Compound_Admin 4. This compound Administration Equilibration->Compound_Admin Data_Analysis 5. Data Recording and Analysis Compound_Admin->Data_Analysis Clinical_Trial_Workflow cluster_protocol Clinical Trial Workflow: Mifepristone + this compound Patient_Selection 1. Patient Selection (≤28 days missed period) Mifepristone_Admin 2. Day 1: Administer 200mg Mifepristone (oral) Patient_Selection->Mifepristone_Admin Meteneprost_Admin 3. Day 3: Administer 5mg this compound (vaginal gel) Mifepristone_Admin->Meteneprost_Admin 48-hour interval Follow_up 4. Follow-up Assessment (Efficacy and Side Effects) Meteneprost_Admin->Follow_up

References

An In-depth Technical Guide to the In Vitro Cellular Effects of Meteneprost

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies detailing the specific cellular effects of Meteneprost are limited in the public domain. This guide synthesizes information from in vitro studies on Prostaglandin (B15479496) E2 (PGE2) and its analogues to infer the expected cellular effects of this compound, which is itself a synthetic PGE2 analogue. The experimental protocols and signaling pathways described are standard methodologies and known pathways for PGE2 receptor activation.

Introduction to this compound and Prostaglandin E2 Signaling

This compound (9-deoxy-16,16-dimethyl-9-methylene-prostaglandin E2) is a synthetic analogue of prostaglandin E2 (PGE2). Like PGE2, its cellular effects are mediated through binding to and activation of a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] These receptors are expressed in various tissues and cell types, and their activation triggers distinct intracellular signaling cascades.[1]

  • EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels.

  • EP2 and EP4 Receptors: Coupled to Gαs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]

  • EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. Some isoforms can also couple to other G proteins.[1]

The diverse expression patterns and signaling pathways of these receptors mean that PGE2 and its analogues can have varied, and sometimes opposing, effects depending on the cellular context. In cancer biology, for instance, PGE2 signaling has been implicated in promoting cell proliferation, migration, and invasion, while inhibiting apoptosis.[2]

Quantitative Data on the In Vitro Effects of PGE2 and its Analogues

The following table summarizes quantitative data from in vitro studies on PGE2 and other EP receptor agonists. This data provides a framework for understanding the potential potency and cellular impact of this compound.

Compound Assay Type Cell Line/System Parameter Value Key Findings
PGE2 Proliferation AssayEpithelial Ovarian Cancer Cells (MDAH-2774, SKOV3)--Stimulated proliferation and reduced apoptosis in a dose-dependent manner.
PGE2 Apoptosis AssayEpithelial Ovarian Cancer Cells (MDAH-2774, SKOV3)--Reduced apoptosis, associated with an increased Bcl-2:bax mRNA ratio.
17-phenyl-trinor-prostaglandin E2 (17-PT-PGE2) Proliferation AssayOsteosarcoma Cells--Increased cell proliferation and decreased apoptosis.
Butaprost (EP2 Agonist) cAMP AssayC6 Glioma Cells expressing human EP2EC50~0.3 nM (for PGE2)Used to screen for allosteric potentiators of the EP2 receptor.
PGN-9856 (EP2 Agonist) Radioligand BindingHuman recombinant EP2 receptorspKi≥ 8.3Demonstrated high affinity and selectivity for the EP2 receptor.
PGN-9856 (EP2 Agonist) Functional cAMP AssayCells expressing human recombinant EP2 receptorspEC50≥ 8.5Showed potent agonism, comparable to PGE2.

Signaling Pathways

The cellular effects of this compound are dictated by the specific EP receptors it activates and their downstream signaling cascades.

EP1 Receptor Signaling Pathway

EP1_Signaling This compound This compound (PGE2 Analogue) EP1 EP1 Receptor This compound->EP1 Binds Gq Gαq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., smooth muscle contraction) Ca->CellularResponse PKC->CellularResponse

Caption: EP1 receptor activation by this compound leads to Gαq-mediated PLC activation, increasing intracellular Ca²⁺ and activating PKC.

EP2/EP4 Receptor Signaling Pathway

EP2_EP4_Signaling This compound This compound (PGE2 Analogue) EP24 EP2 / EP4 Receptors This compound->EP24 Binds Gs Gαs EP24->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB CellularResponse Cellular Responses (e.g., Proliferation, Inflammation) CREB->CellularResponse

Caption: EP2/EP4 receptor activation by this compound stimulates Gαs and adenylyl cyclase, increasing cAMP levels and activating PKA.

EP3 Receptor Signaling Pathway

EP3_Signaling This compound This compound (PGE2 Analogue) EP3 EP3 Receptor This compound->EP3 Binds Gi Gαi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Responses (e.g., Inhibition of hormone secretion) cAMP->CellularResponse

Caption: EP3 receptor activation by this compound inhibits adenylyl cyclase via Gαi, leading to a decrease in intracellular cAMP levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's cellular effects.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. This compound Preparation (Stock solution & dilutions) CellCulture->CompoundPrep CellSeeding 3. Cell Seeding (e.g., 96-well plates) CompoundPrep->CellSeeding Treatment 4. Cell Treatment (Varying concentrations of this compound) CellSeeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability 6a. Cell Viability/ Proliferation Assay (e.g., MTT, WST-8) Incubation->Viability Apoptosis 6b. Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis Signaling 6c. Signaling Assay (e.g., cAMP Measurement) Incubation->Signaling DataAcquisition 7. Data Acquisition (e.g., Plate Reader, Flow Cytometer) Viability->DataAcquisition Apoptosis->DataAcquisition Signaling->DataAcquisition Analysis 8. Data Analysis (e.g., IC50/EC50 Calculation) DataAcquisition->Analysis

Caption: A generalized workflow for in vitro analysis of this compound, from cell culture preparation to data analysis.

Protocol 1: Cell Viability/Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically at a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Protocol 3: Intracellular cAMP Measurement

This assay quantifies the level of intracellular cAMP, a key second messenger for EP2 and EP4 receptor signaling.

  • Cell Culture and Treatment: Seed cells in a suitable plate format (e.g., 96-well or 384-well). Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) for detection. In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Analysis: Generate a standard curve using known concentrations of cAMP. Interpolate the cAMP concentrations in the samples from the standard curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response).

Conclusion

While direct experimental data on this compound is scarce, its structural similarity to PGE2 provides a strong basis for predicting its in vitro cellular effects. It is expected to modulate cell proliferation, apoptosis, and other cellular processes through the activation of EP receptors. The provided protocols and pathway diagrams offer a comprehensive framework for researchers to systematically investigate the specific effects of this compound in relevant cell models, thereby elucidating its therapeutic potential and mechanism of action.

References

The Role of Meteneprost in Uterine Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological properties, and experimental data related to the action of this compound on uterine smooth muscle. By acting as an agonist at the prostaglandin E2 receptor subtype 2 (EP2), this compound initiates a signaling cascade that leads to the modulation of myometrial contractility. This document details the signaling pathways, summarizes quantitative pharmacological data, and outlines relevant experimental protocols to serve as a resource for researchers and professionals in drug development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that play a crucial role in regulating various physiological processes, including the contraction and relaxation of smooth muscle. In the context of reproductive medicine, prostaglandins are of significant interest for their effects on the myometrium, the smooth muscle layer of the uterus. This compound, chemically known as 9-deoxo-16,16-dimethyl-9-methylene-PGE2, is a stable synthetic analog of PGE2.[1] Its structural modifications confer a longer half-life compared to the endogenous PGE2, making it a valuable compound for clinical and research applications.[2] This guide will delve into the specific role of this compound in inducing uterine contractions.

Mechanism of Action: EP2 Receptor-Mediated Signaling

This compound exerts its effects on the myometrium primarily through its interaction with the prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR).[3] The binding of this compound to the EP2 receptor initiates a downstream signaling cascade that ultimately modulates uterine smooth muscle tone.

Signaling Pathway

The activation of the EP2 receptor by this compound leads to the stimulation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein.[4] This, in turn, activates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). While in many smooth muscle types, an increase in cAMP leads to relaxation, the signaling in the myometrium is more complex. In uterine smooth muscle cells, the EP2 receptor-mediated increase in cAMP is linked to the potentiation of contractions under certain physiological conditions, particularly in the context of labor. The precise downstream effectors of PKA in myometrial cells that lead to contraction are an area of ongoing research.

This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to Gs Gs Protein (α, β, γ) EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Contraction Uterine Contraction PKA->Contraction Leads to cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experiment cluster_3 Data Analysis Biopsy Biopsy Dissection Dissection Biopsy->Dissection Myometrial Strips Mounting Mounting Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Baseline Baseline Equilibration->Baseline Drug_Addition This compound Addition Baseline->Drug_Addition Recording Recording Drug_Addition->Recording Dose_Response Dose-Response Curve Recording->Dose_Response EC50 EC50 Dose_Response->EC50

References

Synonyms for Meteneprost in scientific literature (e.g., 9-methylene PGE2, U-46785)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a compound of significant interest in pharmaceutical research and development due to its potent biological activities. Known by various synonyms, including 9-deoxo-16,16-dimethyl-9-methylene-PGE2 and the research code U-46785, this guide provides a comprehensive overview of its chemical identity, biological functions, and associated experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound.

Synonyms and Chemical Identity

This compound is identified in scientific literature and chemical databases through a variety of names and codes. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

Type Identifier
Common Name This compound
Systematic Name (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid
Synonym 9-Deoxo-16,16-dimethyl-9-methylene-PGE2
Synonym 9-methylene-PGE2
Research Code U-46785
CAS Number 61263-35-2

Biological Activity and Quantitative Data

Table 2.1: Receptor Binding and Agonist Activity of 16,16-dimethyl PGE2 (A this compound Analog)

Receptor SubtypeParameterValueCompoundComments
EP2Kd~1 nM16,16-dimethyl PGE2Acts as an agonist on most EP receptor subtypes.[1]

Table 2.2: Pharmacokinetic Parameters of 16,16-dimethyl PGE2 in Animal Models

SpeciesDosageRouteCmax (ng/mL)Tmax (h)Half-life (h)AUC0–inf (ng·h/mL)
Mouse (C57BL/6J)35 µgSC44.530.251.8112.50
Mouse (JDO)35 µgSC63.960.251.1114.48
Non-human Primate0.1 mg/kgSC7.681.03.2629.20

Data from a study on 16,16-dimethyl PGE2, a close structural analog of this compound.[2][3]

A study on this compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2) found that a plasma level of approximately 20 ng/mL was associated with uterine contractility sufficient for therapeutic applications.[4]

Signaling Pathways

This compound, acting through the EP receptors, is anticipated to trigger downstream signaling cascades similar to those of its parent compound, PGE2. The specific pathway activated depends on the EP receptor subtype expressed in the target tissue.

PGE2_Signaling_Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor This compound This compound (PGE2 Analog) EP1 EP1 This compound->EP1 EP2 EP2 This compound->EP2 EP4 EP4 This compound->EP4 EP3 EP3 This compound->EP3 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Gs Gs EP2->Gs EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Gi Gi EP3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Figure 1: this compound Signaling Pathways via EP Receptors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Human Uterine Smooth Muscle Contraction Assay

This protocol is adapted from a method for measuring ex vivo myometrial contractility and can be used to assess the effects of this compound.[5]

Objective: To determine the effect of this compound on the contractility of human uterine smooth muscle.

Materials:

  • Human myometrial biopsies

  • Physiological Saline Solution (PSS)

  • This compound stock solution

  • Organ bath system with force transducers

  • Data acquisition software

Procedure:

  • Obtain fresh human myometrial tissue from biopsies.

  • Dissect the tissue into fine strips (approximately 2-3 mm in width and 5-7 mm in length).

  • Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions may develop.

  • Once a stable baseline of contractile activity is established, add this compound to the organ bath in a cumulative, concentration-dependent manner.

  • Record the changes in contractile force and frequency using a force transducer and data acquisition software.

  • Analyze the data to determine the EC50 or IC50 of this compound on uterine contractions.

Uterine_Contraction_Workflow start Obtain Human Myometrial Biopsy dissect Dissect into Fine Strips start->dissect mount Mount in Organ Bath with PSS at 37°C dissect->mount equilibrate Equilibrate for 60 min (Establish Baseline) mount->equilibrate add_this compound Add this compound (Cumulative Doses) equilibrate->add_this compound record Record Contractile Force and Frequency add_this compound->record analyze Analyze Data (EC50/IC50) record->analyze end End analyze->end

Figure 2: Workflow for Uterine Smooth Muscle Contraction Assay.
Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on platelet aggregation.

Objective: To determine the inhibitory or potentiating effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human blood

  • Anticoagulant (e.g., sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen)

  • This compound stock solution

  • Platelet aggregometer

Procedure:

  • Collect human blood into tubes containing an anticoagulant.

  • Prepare PRP and PPP by differential centrifugation.

  • Adjust the platelet count in the PRP using PPP.

  • Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control.

  • Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist.

  • Monitor the change in light transmittance using a platelet aggregometer for a set period.

  • Calculate the percentage of aggregation and determine the effect of this compound.

Platelet_Aggregation_Workflow start Collect Human Blood with Anticoagulant prepare_prp Prepare Platelet-Rich Plasma (PRP) start->prepare_prp adjust_platelets Adjust Platelet Count prepare_prp->adjust_platelets preincubate Pre-incubate PRP with This compound or Vehicle adjust_platelets->preincubate add_agonist Add Platelet Agonist preincubate->add_agonist monitor_aggregation Monitor Aggregation (Light Transmittance) add_agonist->monitor_aggregation calculate_inhibition Calculate % Inhibition or Potentiation monitor_aggregation->calculate_inhibition end End calculate_inhibition->end

Figure 3: Workflow for Platelet Aggregation Assay.
Intracellular cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cyclic AMP (cAMP) levels in response to this compound, which is crucial for understanding its activity at EP2 and EP4 receptors.[6]

Objective: To quantify the effect of this compound on intracellular cAMP production.

Materials:

  • Cultured cells expressing EP receptors (e.g., HEK293, CHO)

  • This compound stock solution

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Replace the growth medium with a serum-free medium and incubate.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells to release intracellular cAMP.

  • Perform the cAMP measurement according to the instructions of the chosen assay kit.

  • Read the output signal using a microplate reader.

  • Generate a dose-response curve and calculate the EC50 for cAMP production.

cAMP_Measurement_Workflow start Seed and Culture Cells Expressing EP Receptors serum_starve Serum Starve Cells start->serum_starve treat_this compound Treat with this compound serum_starve->treat_this compound lyse_cells Lyse Cells treat_this compound->lyse_cells measure_cAMP Measure cAMP Levels (e.g., ELISA) lyse_cells->measure_cAMP analyze_data Analyze Data (EC50) measure_cAMP->analyze_data end End analyze_data->end

Figure 4: Workflow for Intracellular cAMP Measurement Assay.

Conclusion

This compound, a stable and potent analog of PGE2, represents a valuable tool for research in various physiological systems. While a comprehensive pharmacological profile with specific binding and potency data for all EP receptor subtypes is not fully available in the public literature, the information on its synonyms, the activity of closely related compounds, and established experimental protocols provide a solid foundation for further investigation. This guide serves as a technical resource to facilitate the design and execution of studies aimed at elucidating the full therapeutic potential of this compound.

References

Methodological & Application

Meteneprost in Research Models: A Detailed Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent investigated for its utility in obstetrics and gynecology. Its stability and specific pharmacological profile make it a subject of interest in preclinical and clinical research. This document provides a comprehensive overview of this compound dosage and administration in various research models, complete with detailed protocols and an exploration of its signaling pathways.

Data Presentation: Dosage and Administration

The following tables summarize the available quantitative data on this compound dosage and administration from preclinical and clinical studies.

Table 1: this compound Dosage in Preclinical Research Models

Animal ModelRoute of AdministrationDosageResearch FocusCitation
MonkeyIntramuscular (IM)0.5 mg (single injection, in combination)Termination of first-trimester pregnancy[1]
RatNot SpecifiedNot Specified (Implied use in enteropooling assays)Gastrointestinal side effects[2]

Note: Specific dosages for rat models in uterotonic or gastrointestinal studies were not explicitly found in the reviewed literature, though the use of rats in such studies is implied.

Table 2: this compound Dosage in Human Clinical Trials

PopulationRoute of AdministrationDosageResearch FocusCitation
WomenVaginal (gel)5 mgTermination of early pregnancy[3]
WomenVaginal (suppository)60 mg and 75 mgSecond-trimester abortion[1][4]
WomenIntravenous (IV) InfusionNot specified (to achieve plasma levels of ~20 ng/ml)Induction of second-trimester abortion[4][5]
WomenOralNot specifiedTermination of second-trimester abortion[5]
WomenRectal20 mg (at 6-hour intervals)Induction of second-trimester abortion[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and advancing research. Below are generalized protocols for assessing the effects of this compound in common research models.

Protocol 1: Evaluation of Uterotonic Activity in Rodent Models (In Vivo)

This protocol outlines a general procedure for assessing the uterine contractile response to this compound in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Female, non-pregnant or late-stage pregnant for specific studies.

  • Housing: Standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.

2. Experimental Groups:

  • Control Group: Vehicle administration (e.g., saline or appropriate solvent).

  • Treatment Groups: Multiple dose levels of this compound.

3. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., ethanol, saline).

  • Administration can be performed via various routes, including:

    • Intravenous (IV): Via the tail vein for rapid systemic delivery.

    • Intraperitoneal (IP): Injection into the peritoneal cavity.

    • Subcutaneous (SC): Injection under the skin.

    • Oral (PO): By gavage.

4. Measurement of Uterine Contractions:

  • Anesthetize the rat (e.g., with isoflurane).

  • A small incision is made in the abdomen to expose the uterus.

  • A force transducer is attached to the uterine horn to measure isometric contractions.

  • Alternatively, an intrauterine balloon catheter connected to a pressure transducer can be used to measure changes in intrauterine pressure.

  • After a stabilization period, the vehicle or this compound is administered.

  • Uterine activity (frequency, amplitude, and duration of contractions) is recorded for a defined period.

5. Data Analysis:

  • The data from the treatment groups are compared to the control group to determine the dose-dependent effects of this compound on uterine contractility.

Protocol 2: Assessment of Gastrointestinal Side Effects in Rodent Models

This protocol describes a method to evaluate the potential for this compound to induce diarrhea (enteropooling) in a rat model.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Preparation: Animals are fasted overnight with free access to water.

2. Experimental Groups:

  • Control Group: Vehicle administration.

  • Positive Control: A known diarrheal agent (e.g., high-dose Misoprostol).

  • Treatment Groups: Different doses of this compound.

3. Drug Administration:

  • This compound or control substances are administered orally (gavage).

4. Observation and Measurement:

  • Animals are housed in individual cages with a pre-weighed absorbent paper lining the bottom.

  • The incidence and severity of diarrhea are observed and scored at regular intervals over several hours.

  • At the end of the experiment, the animals are euthanized, and the small intestine is isolated.

  • The intestinal contents are collected and weighed to quantify fluid accumulation (enteropooling).

5. Data Analysis:

  • The enteropooling effect and the incidence of diarrhea in the this compound-treated groups are compared to the control groups.

Signaling Pathways and Mechanisms of Action

This compound, as a PGE2 analog, is presumed to exert its effects by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The primary receptor subtype involved in uterine contraction is the EP3 receptor, while EP2 and EP4 receptors are also implicated in other physiological responses.

Meteneprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EP_Receptor EP Receptor (e.g., EP3) This compound->EP_Receptor Binds to G_Protein G-protein (Gq/Gi) EP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) cAMP_Inhibition Inhibition of Adenylyl Cyclase G_Protein->cAMP_Inhibition Activates (Gi) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction cAMP_decrease ↓ cAMP cAMP_Inhibition->cAMP_decrease

The binding of this compound to the EP3 receptor is thought to activate Gq and/or Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to the phosphorylation of myosin light chains, leading to smooth muscle contraction. Activation of Gi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can also promote contraction.

Experimental_Workflow_Uterotonic_Activity cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Acquisition & Analysis Animal_Model Select Animal Model (e.g., Rat) Drug_Prep Prepare this compound and Vehicle Animal_Model->Drug_Prep Anesthesia Anesthetize Animal Drug_Prep->Anesthesia Surgery Surgical Exposure of Uterus Anesthesia->Surgery Transducer Attach Force Transducer Surgery->Transducer Stabilization Stabilization Period Transducer->Stabilization Administration Administer this compound or Vehicle Stabilization->Administration Recording Record Uterine Contractions Administration->Recording Data_Analysis Analyze Frequency, Amplitude, and Duration Recording->Data_Analysis Comparison Compare Treatment vs. Control Data_Analysis->Comparison

References

Application Notes and Protocols for Meteneprost In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2). Prostaglandins are lipid autacoids that exert a wide range of physiological and pathological effects by activating specific G-protein coupled receptors (GPCRs). PGE2, in particular, signals through four receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3][4] These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses. Due to the limited availability of specific in vitro studies on this compound, the following protocols and application notes are based on established methodologies for studying PGE2 and its analogs. These assays can be adapted to characterize the pharmacological profile of this compound.

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assays. The values are representative for PGE2 and its analogs and should be determined experimentally for this compound.

Assay TypeKey ParametersTypical Values for PGE2 AnalogsPurpose
Receptor Binding Assay Ki (inhibition constant)1 - 100 nMTo determine the binding affinity of this compound to each of the four EP receptor subtypes (EP1-EP4).
cAMP Accumulation Assay EC50 (half-maximal effective concentration)0.1 - 50 nMTo quantify the functional potency of this compound at EP2 and EP4 receptors, which are Gs-coupled.
Calcium Mobilization Assay EC50 (half-maximal effective concentration)1 - 200 nMTo assess the functional activity of this compound at the Gq-coupled EP1 receptor.
Cell Proliferation Assay GI50 (half-maximal growth inhibition concentration)Varies with cell lineTo evaluate the effect of this compound on cell growth and viability.

Experimental Protocols

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the individual EP receptor subtypes.

Materials:

  • Cell membranes expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

  • Radiolabeled PGE2 (e.g., [3H]-PGE2).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [3H]-PGE2 (at a concentration close to its Kd), and either this compound dilution or vehicle.

  • Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate cAMP production, which is a hallmark of EP2 and EP4 receptor activation.[5]

Materials:

  • A cell line stably expressing either the human EP2 or EP4 receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the phosphodiesterase inhibitor for a short period (e.g., 30 minutes).

  • Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay is used to assess the activation of the EP1 receptor, which is coupled to the Gq protein and signals through an increase in intracellular calcium.

Materials:

  • A cell line stably expressing the human EP1 receptor.

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject increasing concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Calculate the peak fluorescence response for each concentration and plot against the log concentration of this compound to determine the EC50.

Signaling Pathways and Visualizations

This compound, as a PGE2 analog, is expected to activate one or more of the four EP receptor subtypes, each triggering a distinct signaling cascade.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound EP1 EP1 This compound->EP1 EP2 EP2 This compound->EP2 EP3 EP3 This compound->EP3 EP4 EP4 This compound->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Cellular_Response1 Cellular_Response1 Ca2->Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) PKA PKA cAMP_inc->PKA Cellular_Response3 Cellular_Response3 cAMP_dec->Cellular_Response3 Cellular Response CREB CREB PKA->CREB Cellular_Response2 Cellular_Response2 PKA->Cellular_Response2 Cellular Response (e.g., vasodilation, inflammation) Gene_Transcription Gene_Transcription CREB->Gene_Transcription Gene Transcription

Caption: Generalized signaling pathway for PGE2 analogs like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing target EP receptor) Assay_Plate Seed cells in 96-well plate Cell_Culture->Assay_Plate Compound_Prep Prepare this compound Dilution Series Stimulation Stimulate cells with this compound Compound_Prep->Stimulation Assay_Plate->Stimulation Measurement Measure downstream signal (e.g., cAMP, Ca2+, binding) Stimulation->Measurement Data_Acquisition Acquire data from plate reader Measurement->Data_Acquisition Curve_Fitting Generate dose-response curve Data_Acquisition->Curve_Fitting Parameter_Calc Calculate EC50 / Ki Curve_Fitting->Parameter_Calc

Caption: General experimental workflow for in vitro characterization of this compound.

References

Application Notes and Protocols: Use of Meteneprost in Combination with Mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Meteneprost in combination with Mifepristone for the termination of early pregnancy, based on available clinical trial data. Detailed protocols, quantitative data summaries, and mechanistic diagrams are presented to guide research and development.

Introduction

Mifepristone, a synthetic steroid, acts as a progesterone (B1679170) receptor antagonist.[1][2] By blocking progesterone, Mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increased sensitivity of the uterus to prostaglandins.[1][3] This sensitizing effect is crucial for the subsequent administration of a prostaglandin (B15479496) analog, such as this compound, to induce uterine contractions and expel the products of conception.[2] this compound is a 9-methylene PGE2 derivative.

Quantitative Data Summary

A significant multicenter randomized comparative clinical trial conducted by the Indian Council of Medical Research (ICMR) evaluated the efficacy and side effects of Mifepristone followed by either this compound or Misoprostol for the termination of early pregnancy (within 28 days of a missed menstrual period).

Table 1: Efficacy of Mifepristone in Combination with Prostaglandins
Treatment GroupNumber of Subjects (n)Success Rate (%)
Mifepristone + this compound45384.6
Mifepristone + Misoprostol44087.7

Success was defined as the complete termination of pregnancy without the need for surgical intervention.

Table 2: Comparative Side Effects Profile
Side EffectMifepristone + this compound (%)Mifepristone + Misoprostol (%)
Nausea19.225.7
Vomiting4.66.8
Diarrhea0.94.8
Fever (>38°C)4.2 (combined)4.2 (combined)
Severe Abdominal Pain5.0 (combined)5.0 (combined)

Experimental Protocols

The following protocol is based on the ICMR multicenter randomized clinical trial.

Study Design

A multicenter, randomized, comparative clinical trial.

Participant Population
  • Inclusion Criteria: Women seeking termination of pregnancy within 28 days of a missed menstrual period.

  • Total Subjects Assessed: 893.

Treatment Regimen
  • Day 1: Administration of a single 200 mg oral dose of Mifepristone.

  • Day 3 (48 hours later): Random assignment to one of two treatment groups:

    • Group 1 (this compound): Administration of 5 mg of 9-methylene PGE2 (this compound) as a vaginal gel.

    • Group 2 (Misoprostol): Administration of 600 µg of oral PGE1 (Misoprostol).

Outcome Measures
  • Primary Outcome: Success rate of pregnancy termination, defined as complete abortion without the need for surgical intervention.

  • Secondary Outcomes:

    • Time to onset of bleeding.

    • Duration of bleeding (average of approximately 7 days for all subjects).

    • Incidence and severity of side effects (nausea, vomiting, diarrhea, fever, abdominal pain).

    • Need for supportive medical intervention (e.g., intravenous fluids, blood transfusion).

Mechanism of Action and Signaling Pathways

The combination of Mifepristone and a prostaglandin analog like this compound works sequentially to terminate a pregnancy.

Mifepristone Mifepristone (Oral) ProgesteroneReceptor Progesterone Receptor Antagonism Mifepristone->ProgesteroneReceptor DecidualBreakdown Decidual Breakdown ProgesteroneReceptor->DecidualBreakdown CervicalSoftening Cervical Softening & Dilation ProgesteroneReceptor->CervicalSoftening ProstaglandinSensitivity Increased Uterine Sensitivity to Prostaglandins ProgesteroneReceptor->ProstaglandinSensitivity Expulsion Expulsion of Products of Conception CervicalSoftening->Expulsion Facilitates UterineContractions Induction of Uterine Contractions ProstaglandinSensitivity->UterineContractions Sensitizes This compound This compound (Vaginal Gel) This compound->UterineContractions UterineContractions->Expulsion

Caption: Sequential mechanism of Mifepristone and this compound.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial comparing this compound and Misoprostol in combination with Mifepristone.

cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Administration cluster_followup Phase 3: Follow-up & Data Analysis Screening Patient Screening (Pregnancy ≤ 28 days post-missed period) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment (n=893) InformedConsent->Enrollment Mifepristone Day 1: Administer Mifepristone (200mg oral) Randomization Day 3 (48h later): Randomization Mifepristone->Randomization GroupA Group 1 (n=453) 5mg this compound Vaginal Gel Randomization->GroupA GroupB Group 2 (n=440) 600µg Misoprostol Oral Randomization->GroupB FollowUp Follow-up Assessment Efficacy Efficacy Analysis (Success Rate) FollowUp->Efficacy Safety Safety Analysis (Side Effects) FollowUp->Safety

Caption: Clinical trial workflow for comparative study.

Adverse Effects and Safety Profile

The combination of Mifepristone and this compound is generally well-tolerated. The primary adverse effects are related to the mechanism of action and include vaginal bleeding and uterine cramping.

  • Bleeding: Prolonged and heavy bleeding is a possibility. The average duration of bleeding in the comparative study was about 7 days.

  • Gastrointestinal Effects: Women treated with this compound vaginal gel reported fewer gastrointestinal side effects (nausea, vomiting, diarrhea) compared to those treated with oral Misoprostol.

  • Other Effects: Fever and severe abdominal pain were reported in a small percentage of subjects.

It is crucial that healthcare providers are equipped to manage potential complications such as incomplete abortion or excessive bleeding.

Conclusion

The combination of a single 200 mg dose of Mifepristone followed by 5 mg of this compound vaginal gel is an effective regimen for the termination of early pregnancy, with a success rate of 84.6%. This regimen demonstrates a favorable safety profile, particularly with a lower incidence of gastrointestinal side effects compared to the Mifepristone-Misoprostol combination. These findings support the use of this compound as a viable prostaglandin analog in medical abortion protocols. Further research could explore dose optimization and different administration routes for this compound.

References

Preparation of Meteneprost Vaginal Gel for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the extemporaneous preparation of a Meteneprost vaginal gel for experimental use. This compound, a prostaglandin (B15479496) E2 analogue, is a potent uterotonic agent. The development of a stable and effective vaginal gel formulation is crucial for preclinical and clinical research. These guidelines cover the formulation components, preparation methodology, and quality control testing required to ensure a consistent and reliable experimental product.

Introduction

This compound is a synthetic prostaglandin E2 (PGE2) analogue with significant smooth muscle contracting activity, primarily on the uterus. Vaginal administration offers a localized delivery route, minimizing systemic side effects. This document outlines the preparation of a hydrophilic vaginal gel, a common and well-accepted dosage form for this route of administration. The formulation is designed to have a physiologically compatible pH and appropriate rheological properties for vaginal application and retention.

Materials and Equipment

Active Pharmaceutical Ingredient (API)
  • This compound

Excipients
  • Gelling Agent: Hydroxyethylcellulose (HEC) or Carbopol® 980

  • Solvent/Co-solvent: Propylene (B89431) Glycol, Purified Water

  • pH Buffering Agents: Citric Acid Monohydrate, Sodium Citrate (B86180) Dihydrate

  • Preservative: Methylparaben

Equipment
  • Analytical balance

  • pH meter

  • Viscometer (cone and plate or similar)

  • Magnetic stirrer and hot plate

  • Homogenizer (optional)

  • Glass beakers and graduated cylinders

  • Spatulas and weighing boats

  • Collapsible aluminum or plastic tubes for packaging

Formulation Details

The following table provides a sample formulation for a 100g batch of this compound vaginal gel. The concentration of this compound can be adjusted based on experimental requirements.

IngredientConcentration (% w/w)Function
This compound0.005%API
Hydroxyethylcellulose (HEC)2.5%Gelling Agent
Propylene Glycol10.0%Co-solvent/Humectant
Methylparaben0.1%Preservative
Citric Acid Monohydrateq.s. to pH 4.5Buffering Agent
Sodium Citrate Dihydrateq.s. to pH 4.5Buffering Agent
Purified Waterq.s. to 100%Solvent

Experimental Protocols

Preparation of the Vaginal Gel

This protocol describes the "cold method" for preparing the gel to avoid potential degradation of thermosensitive components.

  • Preservative Solution: In a beaker, dissolve methylparaben in propylene glycol with gentle heating (if necessary) and stirring. Allow the solution to cool to room temperature.

  • Gelling Agent Dispersion: In a separate larger beaker, add the required amount of purified water. While stirring continuously with a magnetic stirrer, slowly sprinkle the Hydroxyethylcellulose (HEC) into the vortex to avoid clumping. Continue stirring until a uniform dispersion is achieved.

  • Hydration: Allow the HEC dispersion to hydrate (B1144303) for at least 4-6 hours (or overnight) to form a clear, viscous gel.

  • API Incorporation: Dissolve the accurately weighed this compound in the preservative solution from step 1.

  • Mixing: Add the API-preservative solution to the hydrated gel base and mix thoroughly until a homogenous gel is formed.

  • pH Adjustment: Measure the pH of the gel. Prepare a citrate buffer solution and add it dropwise to the gel with continuous stirring to adjust the pH to the target range of 4.2-4.8.[1]

  • Final Weight: Add purified water to make up the final weight of the batch and mix well.

  • Packaging: Fill the prepared gel into appropriate containers, such as collapsible tubes.

Quality Control Testing

Consistent quality of the experimental gel is critical for reproducible results. The following tests should be performed on each batch.

ParameterMethodAcceptance Criteria
Appearance Visual inspection for color, clarity, and presence of particles.Clear or slightly opalescent, homogenous, particle-free
pH Use a calibrated pH meter to measure the pH of a 10% aqueous dilution of the gel.[2]4.2 - 4.8
Viscosity Measure using a rotational viscometer at a controlled temperature (e.g., 25°C and 37°C).[3]To be established based on formulation performance.
Homogeneity Visually inspect a thin layer of the gel spread on a glass slide.[2]Uniform consistency and absence of lumps.
Drug Content Assay a known weight of the gel using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[2]90.0% - 110.0% of the labeled amount.
In Vitro Release Perform drug release studies using a Franz diffusion cell with a synthetic membrane, measuring the amount of drug released over time into a suitable receptor medium.To be established based on desired release profile.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for this compound

This compound, as a PGE2 analogue, is expected to exert its effects by binding to prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The specific downstream signaling can vary depending on the EP receptor subtype expressed in the target tissue. A generalized pathway is depicted below.

Meteneprost_Signaling_Pathway This compound This compound EP_Receptor Prostaglandin E Receptor (EP) This compound->EP_Receptor Binds to G_Protein G-Protein EP_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream_Kinases Downstream Kinases Second_Messenger->Downstream_Kinases Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Downstream_Kinases->Cellular_Response Leads to

Caption: Generalized signaling pathway of this compound.

Experimental Workflow for Gel Preparation and Testing

The following diagram illustrates the logical flow from formulation development to the final evaluation of the this compound vaginal gel.

Gel_Preparation_Workflow cluster_Formulation Formulation cluster_Preparation Preparation cluster_QC Quality Control Materials Select Materials (API, Excipients) Formulation_Dev Define Formulation Parameters Materials->Formulation_Dev Weighing Weigh Ingredients Formulation_Dev->Weighing Mixing Mixing and Homogenization Weighing->Mixing pH_Adjustment pH Adjustment Mixing->pH_Adjustment Packaging Packaging pH_Adjustment->Packaging Physical_Tests Physical Tests (Appearance, pH, Viscosity) Packaging->Physical_Tests Chemical_Tests Chemical Tests (Drug Content) Packaging->Chemical_Tests Performance_Tests Performance Tests (In Vitro Release) Packaging->Performance_Tests Final_Product Experimental This compound Vaginal Gel Physical_Tests->Final_Product Chemical_Tests->Final_Product Performance_Tests->Final_Product

Caption: Workflow for gel preparation and quality control.

Stability and Storage

The prepared this compound vaginal gel should be stored in a cool, dark place, typically at 2-8°C, to minimize degradation. Stability studies should be conducted to determine the appropriate shelf-life for the experimental formulation.

Safety Precautions

  • This compound is a potent compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.

  • All preparation steps should be conducted in a well-ventilated area or a fume hood.

  • Dispose of all waste materials in accordance with institutional guidelines for chemical and pharmaceutical waste.

Disclaimer: This document is intended for informational and research purposes only. The provided formulation and protocols are examples and may require optimization for specific experimental needs. All work should be conducted in compliance with applicable regulations and safety guidelines.

References

Application Notes and Protocols for Meteneprost Stability and Storage in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and proper storage of Meteneprost for research purposes. Due to the limited availability of public stability data specific to this compound, this document leverages information on Prostaglandin (B15479496) E2 (PGE2), a closely related compound, to provide robust recommendations and protocols.

Introduction to this compound

This compound is a synthetic analog of prostaglandin E2 (PGE2). Like PGE2, it is expected to exert its biological effects through interaction with EP receptors, which are G-protein coupled receptors involved in a variety of physiological and pathological processes.[1][2] Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research data.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and biological activity of this compound. The following conditions are recommended based on general guidelines for prostaglandins.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Solid (Powder) -20°CUp to 12 monthsProtect from light.[2]
Stock Solution (in organic solvent, e.g., DMSO or Ethanol) -20°CSee Table 2Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
Aqueous Solution 2-8°CShort-term (see Table 2)Prone to degradation; prepare fresh before use if possible. Protect from light.[1]

Solution Stability

The stability of this compound in solution is dependent on the solvent, pH, and temperature. The following data for PGE2 provides a strong indication of the expected stability of this compound.

Table 2: Inferred Stability of this compound Solutions (based on PGE2 data)

SolventConcentrationTemperatureInferred Stability (10% loss)
Absolute Ethanol (B145695)1 to 10 mg/mL4°C~24 to 36 months
DMSONot specified-20°CRecommended for long-term storage of stock solutions
Aqueous Buffer (pH 3-4)Not specifiedNot specified~133 hours
Aqueous Buffer (pH 6)Not specifiedNot specified~53 hours
Aqueous Buffer (pH 8)Not specifiedNot specified~42 hours
Aqueous Buffer (pH 9)Not specifiedNot specified~4.2 hours
Aqueous Buffer (pH 10)Not specifiedNot specified~25 minutes
Methylhydroxyethylcellulose GelNot specified4°C (refrigerator)5% breakdown after 7 days
Methylhydroxyethylcellulose GelNot specified25°C (room temperature)5% breakdown after 32 hours

Note: It is strongly recommended to perform in-house stability studies for specific experimental conditions.

Signaling Pathway

This compound, as a PGE2 analog, is anticipated to signal through the Prostaglandin E2 receptor (EP receptor) pathway. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for experimental use.

Materials:

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions. This helps in developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: This compound Sample acid Acidic Hydrolysis (e.g., 0.1 M HCl) start->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analysis: Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Degradation Profile & Method Validation analysis->end

Forced Degradation Workflow

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated stability-indicating HPLC method (see section 5.3)

  • pH meter

  • Incubators/ovens

  • Photostability chamber

Protocol:

  • Acidic Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M HCl.

    • Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an appropriate base before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution with an appropriate acid before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of this compound stock solution with 3% H2O2.

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a sample of this compound (solid or in solution) in an incubator at an elevated temperature (e.g., 60°C or 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a sample of this compound (solid or in solution) to UV and visible light in a photostability chamber.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples at defined time points.

Data Analysis:

  • Monitor the decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being secondary degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and any impurities.

General Parameters (to be optimized):

ParameterExample Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of this compound (e.g., ~210 nm for prostaglandins)
Column Temperature Controlled, e.g., 25°C or 30°C
Injection Volume 10-20 µL

Method Validation (as per ICH guidelines):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific stability data for this compound is not extensively published, by leveraging data from the closely related PGE2 and employing systematic stability testing protocols, researchers can ensure the quality and reliability of their experimental results. The provided protocols for storage, solution preparation, and stability assessment serve as a robust framework for the proper handling and characterization of this compound in a research setting. It is imperative to conduct in-house validation for all specific experimental conditions and analytical methods.

References

Application Notes and Protocols for the Quantification of Meteneprost in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost is a synthetic prostaglandin (B15479496) E2 analogue with potent physiological effects, making it a compound of interest in various therapeutic areas. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

The methodologies described herein are based on established principles for the analysis of similar prostaglandin analogues and provide a robust framework for the sensitive and specific quantification of this compound.

Analytical Methods

Two primary methods are detailed for the quantification of this compound in biological samples:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity. The protocol involves sample preparation by protein precipitation and liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method provides a high-throughput alternative, particularly suitable for screening large numbers of samples. The protocol outlines a competitive ELISA format.

Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and specific approach for the determination of this compound in biological fluids. The protocol is optimized for plasma samples but can be adapted for other matrices.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for this compound analysis. These values are based on similar assays for prostaglandin analogs and should be validated for specific laboratory conditions.[1]

ParameterResult
Limit of Detection (LOD) 0.05 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
Upper Limit of Quantification (ULOQ) 100 ng/mL
Linearity (r²) > 0.99[1]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%[1]
Mean Recovery (%) > 85%
Matrix Effect (%) < 15%
Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (or other biological matrix)

  • Phosphate buffered saline (PBS), pH 7.4

2. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction [2]

  • Thaw frozen plasma samples on ice.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of ethyl acetate.

  • Vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 20 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 30% B

    • 4.1-5.0 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (m/z) -> Q3 (m/z)

    • This compound-d4: Q1 (m/z) -> Q3 (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analytical standards)

  • Data Analysis: Analyst® or equivalent software

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (200 µL) add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt cent1 Centrifuge (10,000 x g) ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle cent2 Centrifuge (3,000 x g) lle->cent2 organic Collect Organic Layer cent2->organic evap Evaporate to Dryness organic->evap recon Reconstitute in Mobile Phase evap->recon end_prep Sample for Analysis recon->end_prep inject Inject Sample end_prep->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS workflow for this compound quantification.

Method 2: Quantification of this compound by Competitive ELISA

This method provides a high-throughput platform for the quantification of this compound. It relies on the principle of competitive binding between this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a competitive ELISA for this compound.

ParameterResult
Detection Range 0.1 - 10 ng/mL
Sensitivity 0.05 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery (%) 80 - 120%
Cross-reactivity with related prostaglandins < 1% (requires validation)
Experimental Protocol

1. Materials and Reagents:

  • This compound-specific antibody (requires development and validation)

  • Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • This compound-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)

  • This compound standard solutions

  • Assay buffer

  • Wash buffer

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Biological samples (plasma, serum, urine)

2. Sample Preparation:

  • Plasma/Serum: May require a simple dilution in assay buffer. For higher sensitivity, an extraction step similar to the LC-MS/MS preparation (without the internal standard and with a final reconstitution in assay buffer) may be necessary.

  • Urine: Typically requires dilution in assay buffer.

3. ELISA Procedure:

  • Prepare this compound standards and samples at the desired dilutions in assay buffer.

  • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.

  • Add 25 µL of this compound-HRP conjugate to each well.

  • Add 25 µL of the this compound-specific antibody to each well.

  • Incubate the plate for 2 hours at room temperature on a shaker.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. The concentration of this compound in the samples is inversely proportional to the absorbance.

Signaling Pathway Diagram

ELISA_Pathway cluster_well Microtiter Well Surface cluster_reagents Added Reagents cluster_binding Competitive Binding cluster_detection Detection capture_ab Capture Antibody binding_complex [Capture Ab] - [this compound Ab] - [this compound-HRP] met_ab This compound Ab met_ab->capture_ab binds met_sample This compound (Sample) met_sample->met_ab competes with met_hrp This compound-HRP met_hrp->met_ab substrate TMB Substrate binding_complex->substrate HRP catalyzes conversion signal Colorimetric Signal (450 nm) substrate->signal

Caption: Competitive ELISA signaling pathway.

Conclusion

The choice between LC-MS/MS and ELISA for the quantification of this compound will depend on the specific requirements of the study. LC-MS/MS offers superior specificity and is ideal for regulatory submissions and detailed pharmacokinetic profiling. ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening a large number of samples. Both methods, when properly validated, can provide accurate and reliable data for the quantification of this compound in biological samples. It is imperative that any method is fully validated in the specific biological matrix of interest to ensure data integrity.

References

Meteneprost Formulation for Preclinical Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent agonist at the E-type prostanoid (EP) receptors, particularly EP2 and EP4. Its chemical name is 9-deoxo-16,16-dimethyl-9-methylene-PGE2. Like endogenous PGE2, this compound is involved in a wide array of physiological and pathophysiological processes, making it a valuable tool for preclinical research in areas such as inflammation, glaucoma, and immunology. These application notes provide detailed protocols for the preparation and use of this compound in common preclinical research models.

This compound's mechanism of action primarily involves the activation of EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway modulates various cellular responses, including smooth muscle relaxation, inflammation, and regulation of aqueous humor dynamics in the eye.

Physicochemical and Receptor Binding Data

A summary of the key physicochemical properties and receptor interactions of this compound and its parent compound, PGE2, is provided below. This data is essential for the preparation of formulations and for understanding its biological activity.

ParameterThis compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2)Prostaglandin E2 (PGE2)Reference
Molecular Formula C₂₃H₃₈O₄C₂₀H₃₂O₅[1]
Molecular Weight 378.55 g/mol 352.5 g/mol [1]
Primary Targets Prostaglandin EP2 and EP4 receptorsProstaglandin EP1, EP2, EP3, and EP4 receptors[2][3]
Signaling Pathway Gαs-coupled, increases intracellular cAMPGαs-coupled (EP2, EP4), increases intracellular cAMP[2][3]
Solubility (estimated) Soluble in DMSO and ethanol (B145695)Soluble in DMSO (≤ 280 mM) and ethanol (≤ 280 mM)[4]
Storage of Stock Solutions Store at -20°C in aliquots to avoid freeze-thaw cycles.Store at -20°C in aliquots.[4]

Signaling Pathway of this compound

This compound mimics the action of PGE2 at EP2 and EP4 receptors. The binding of this compound to these receptors initiates a signaling cascade that is central to its biological effects.

Meteneprost_Signaling This compound This compound EP_Receptor EP2 / EP4 Receptor This compound->EP_Receptor Binds G_Protein Gαs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture and seed cells (e.g., HEK293-EP4) Stock_Prep 2. Prepare this compound stock solution in DMSO Cell_Culture->Stock_Prep Working_Sol 3. Prepare serial dilutions of this compound Stock_Prep->Working_Sol Treatment 4. Treat cells with This compound dilutions Working_Sol->Treatment Incubation 5. Incubate at 37°C Treatment->Incubation Lysis 6. Lyse cells Incubation->Lysis cAMP_Assay 7. Measure cAMP levels (e.g., ELISA, HTRF) Lysis->cAMP_Assay Data_Analysis 8. Plot dose-response curve and calculate EC₅₀ cAMP_Assay->Data_Analysis InVivo_Inflammation_Workflow cluster_prep Pre-Treatment cluster_exp Induction & Measurement cluster_analysis Analysis Grouping 1. Group animals (Vehicle, this compound, Positive Control) Baseline 2. Measure baseline paw volume Grouping->Baseline Dosing 3. Administer this compound or controls (e.g., i.p.) Baseline->Dosing Carrageenan 4. Inject Carrageenan into paw Dosing->Carrageenan Measurement 5. Measure paw volume at time intervals (1-5h) Carrageenan->Measurement Calc_Edema 6. Calculate edema volume Measurement->Calc_Edema Calc_Inhibition 7. Calculate % inhibition of edema Calc_Edema->Calc_Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Meteneprost

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meteneprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2][3] It is a potent oxytocic agent used for the termination of pregnancy and for cervical dilation prior to surgical procedures.[1][4] Given its pharmaceutical importance, a reliable and accurate analytical method for the quantification of this compound in bulk drug substance and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note describes a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Chemical Structure

  • IUPAC Name: (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3R)-3-hydroxy-4,4-dimethyloct-1-en-1-yl]-5-methylidenecyclopentyl]hept-5-enoic acid

  • Molecular Formula: C₂₃H₃₈O₄

  • Molecular Weight: 378.55 g/mol

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Detection is achieved using a UV detector at a low wavelength, where the molecule exhibits absorbance.

Proposed HPLC Method Parameters

A summary of the proposed chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time Approximately 10 minutes

Table 1: Proposed HPLC Method Parameters for this compound Analysis

Method Validation (Illustrative)

While this is a proposed method, a full validation according to ICH guidelines would be necessary for its implementation. Table 2 provides an illustrative summary of typical validation parameters that would be assessed.

Validation ParameterIllustrative Acceptance Criteria
Linearity (R²) ≥ 0.999
Range 10 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Specificity No interference from placebo or degradation products

Table 2: Illustrative Method Validation Parameters

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine the solvents in a suitable container.

    • Add 1.0 mL of trifluoroacetic acid.

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution Preparation (50 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

  • Sample Preparation (from a hypothetical formulation):

    • For a formulation containing this compound, take a quantity of the product equivalent to 5 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • After analysis, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) before storing it in an appropriate solvent.

3. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the peak area and the following formula:

    Concentration of this compound (µg/mL) = (Area of Sample / Area of Standard) x Concentration of Standard (µg/mL)

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as a prostaglandin E2 analog, is expected to exert its effects by binding to and activating prostaglandin E2 (EP) receptors. The primary signaling pathway for EP2 and EP4 receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Meteneprost_Signaling_Pathway This compound This compound EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor G_Protein Gαs Protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKA->Cellular_Response phosphorylates targets leading to

Caption: Proposed signaling pathway of this compound via EP receptors.

HPLC Analysis Workflow

The general workflow for the HPLC analysis of this compound is depicted below, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase->HPLC_System Standard_Solution Standard Solution Preparation Injection Injection of Standards & Samples Standard_Solution->Injection Sample_Solution Sample Solution Preparation Sample_Solution->Injection HPLC_System->Injection Chromatogram Chromatogram Generation Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Meteneprost Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential administration routes for Meteneprost in animal studies, based on available data for this compound and other prostaglandin (B15479496) E2 (PGE2) analogues. The protocols provided are generalized and should be adapted for specific animal models and experimental goals.

Introduction

This compound, a synthetic analogue of prostaglandin E2 (PGE2), is a potent oxytocic agent.[1] Its mechanism of action involves the activation of prostaglandin E2 receptors, which are G-protein coupled receptors that mediate a variety of physiological effects, including smooth muscle contraction, inflammation, and pain. Understanding the appropriate administration routes and methodologies is crucial for preclinical research involving this compound in various animal models.

Signaling Pathway of this compound (as a PGE2 Analogue)

This compound, as a PGE2 analogue, is expected to activate the EP receptor signaling pathways. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

PGE2_Signaling_Pathway cluster_cell Cell Membrane This compound This compound (PGE2 Analogue) EP_Receptor EP Receptor This compound->EP_Receptor G_Protein G-Protein (Gs) EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKA->Cellular_Response phosphorylates targets

Caption: this compound signaling pathway via EP receptor activation.

Quantitative Data on this compound and Analogue Administration

While specific quantitative data for this compound in animal studies is limited in publicly available literature, the following table summarizes potential administration routes and dosages based on a human clinical trial of this compound and animal studies of other prostaglandin analogues.

CompoundAnimal ModelAdministration RouteDosageFrequencyKey Findings/Observations
This compound HumanVaginal5 mg gelSingle doseSuccessful pregnancy termination when preceded by mifepristone (B1683876).[1]
LatanoprostRabbitTopical (ocular)50 µg/mL solution (one drop)Once dailyAchieved therapeutic concentrations in aqueous humor.[2]
LatanoprostDogTopical (ocular)1 drop of 0.005% solutionTwice dailySignificant decrease in intraocular pressure.
Mifepristone*RatSubcutaneous1 or 10 mg/kgSingle doseAffected reproductive hormone levels and sexual receptivity.[3]

*Mifepristone is often used in conjunction with prostaglandin analogues.

Experimental Protocols

The following are detailed, generalized protocols for common administration routes that can be adapted for this compound in animal studies. Note: The optimal vehicle, dosage, and administration frequency for this compound in any given animal model should be determined through pilot studies.

This protocol is suitable for studies investigating the reproductive or localized effects of this compound in larger animal models (e.g., rabbits, non-human primates).

Materials:

  • This compound

  • Bio-adhesive, water-miscible gel vehicle (e.g., hydroxypropyl methylcellulose-based)

  • Syringe with a flexible, blunt-tipped applicator

  • Animal restraint device

Procedure:

  • Formulation: Prepare the this compound gel formulation under sterile conditions. The concentration should be calculated based on the desired dose and the volume to be administered. Based on the human study, a starting point could be a 5 mg dose.[1]

  • Animal Preparation: Anesthetize or sedate the animal as per the approved institutional animal care and use committee (IACUC) protocol.

  • Administration:

    • Place the animal in a supine position.

    • Gently insert the applicator into the vagina to the desired depth.

    • Slowly dispense the gel.

    • Withdraw the applicator.

  • Post-Administration Monitoring: Monitor the animal for any signs of discomfort, leakage of the gel, and the desired physiological effects.

This is a common route for systemic drug delivery in small rodents.

Materials:

  • This compound solution (sterile)

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)

  • Animal restraint device

Procedure:

  • Formulation: Dissolve this compound in a suitable sterile vehicle (e.g., saline, phosphate-buffered saline with a solubilizing agent if necessary).

  • Animal Restraint: Gently restrain the animal. For mice and rats, this can be done by scruffing the neck and back.

  • Injection Site: Lift the skin over the back to form a "tent".

  • Injection: Insert the needle at the base of the tented skin, parallel to the animal's body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any local reactions.

This route allows for rapid absorption and systemic distribution.

Materials:

  • This compound solution (sterile)

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)

  • Animal restraint device

Procedure:

  • Formulation: Prepare the this compound solution as for SC injection.

  • Animal Restraint: Position the animal on its back and gently restrain it.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 30-45 degree angle, avoiding the midline to prevent injury to the bladder or cecum. Aspirate to check for urine or intestinal contents. Inject the solution.

  • Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo animal study involving this compound administration.

Experimental_Workflow cluster_workflow In Vivo Study Workflow Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (e.g., weight, physiological parameters) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Meteneprost_Admin This compound Administration (or Vehicle Control) Randomization->Meteneprost_Admin Monitoring Post-Administration Monitoring (Behavioral and Clinical Signs) Meteneprost_Admin->Monitoring Data_Collection Data Collection (e.g., blood samples, tissue harvesting) Monitoring->Data_Collection Analysis Sample and Data Analysis Data_Collection->Analysis Results Results and Interpretation Analysis->Results

Caption: A generalized workflow for an in vivo animal study.

Conclusion

The successful administration of this compound in animal studies is fundamental to elucidating its pharmacological properties and therapeutic potential. While direct and detailed animal studies on this compound are not widely published, the information from human clinical trials and studies on analogous prostaglandin compounds provides a solid foundation for developing appropriate administration protocols. Researchers should carefully consider the experimental objectives, the animal model, and the physicochemical properties of their this compound formulation to select the most suitable administration route. The protocols and data presented herein serve as a guide for the rational design of such preclinical investigations. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Designing Preclinical Studies with Meteneprost for Termination of Early Pregnancy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost, a synthetic analogue of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent investigated for its utility in the termination of early pregnancy. As a selective agonist for specific prostaglandin receptors, it induces physiological responses that mimic the natural process of parturition, including myometrial contractions and cervical ripening. These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy, safety, and mechanism of action of this compound in established animal models of early pregnancy. The following protocols and information are intended to serve as a foundational framework for researchers developing novel non-surgical methods for pregnancy termination.

Mechanism of Action

This compound is a prostaglandin E2 analogue, also known as 9-deoxo-16,16-dimethyl-9-methylene PGE2. Its primary mechanism of action involves binding to and activating the prostaglandin E2 receptors, specifically the EP2 and EP4 subtypes, which are G-protein coupled receptors.[1][2] Activation of these receptors on myometrial smooth muscle cells initiates a signaling cascade that leads to increased uterine contractility.[3][4]

Key physiological effects of this compound include:

  • Myometrial Contraction: Binding to EP2/EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling pathway ultimately results in the potent and rhythmic contractions of the uterine smooth muscle necessary for the expulsion of uterine contents.

  • Cervical Ripening: this compound promotes cervical softening and dilation, a crucial step for successful pregnancy termination. This is thought to be mediated by an increase in collagenase secretion, which breaks down the collagen-rich cervical matrix.

  • Luteolysis: While PGF2α analogues are more classically known for inducing luteolysis (regression of the corpus luteum), high doses or sustained action of PGE2 analogues can also contribute to a decline in progesterone (B1679170) levels, further destabilizing the pregnancy.

Signaling Pathway of this compound

This compound, as a PGE2 analogue, primarily signals through the Gs-coupled EP2 and EP4 receptors. The binding of this compound to these receptors triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in the physiological responses of uterine contraction and cervical dilation.

Meteneprost_Signaling_Pathway cluster_cell Myometrial Cell This compound This compound Receptor EP2 / EP4 Receptor (GPCR) This compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Uterine Contraction & Cervical Dilation Targets->Response

Caption: this compound signaling cascade in myometrial cells.

Preclinical Study Design

Designing robust preclinical studies is critical for evaluating the potential of this compound. Key considerations include the selection of an appropriate animal model, defining a clear experimental workflow, and establishing relevant endpoints.

Animal Models

The choice of animal model is crucial and depends on the specific research question.

  • Rodent Models (Rats, Mice): Rodents are frequently used for initial efficacy, dose-finding, and safety studies due to their well-characterized reproductive physiology, short gestation period, and cost-effectiveness. The Wistar or Sprague-Dawley rat is a common model for reproductive toxicology studies.

  • Non-Human Primate (NHP) Models (Macaques): NHPs, such as the cynomolgus or rhesus macaque, offer a model that is anatomically and physiologically closer to humans, particularly regarding their menstrual cycle and placentation. They are invaluable for later-stage preclinical validation before human trials.

General Experimental Workflow

A typical preclinical study to evaluate this compound would follow a structured workflow from animal preparation to data analysis.

Experimental_Workflow cluster_workflow Preclinical Study Workflow for this compound Acclimatization 1. Animal Acclimatization (e.g., 1-2 weeks) Mating 2. Timed Mating & Confirmation of Pregnancy Acclimatization->Mating Grouping 3. Randomization into Treatment Groups Mating->Grouping Dosing 4. This compound Administration (Vehicle Control, Dose Levels) Grouping->Dosing Monitoring 5. Post-Treatment Monitoring (Clinical Signs, Vaginal Bleeding) Dosing->Monitoring Endpoint 6. Endpoint Assessment (e.g., 48-72h post-dose) Monitoring->Endpoint Analysis 7. Data Analysis (Necropsy, Histopathology, Hormone Levels) Endpoint->Analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are model protocols. Note: Specific doses for this compound in these models have not been widely published; therefore, initial dose-finding (dose-escalation) studies are a mandatory first step. Doses should be calculated based on body weight (mg/kg).

Protocol 1: Efficacy Assessment in a Rat Model
  • Animal Selection: Use 8-10 week old female Wistar rats with regular estrous cycles.

  • Housing: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Mating and Pregnancy Confirmation: House females with fertile males overnight. Confirm pregnancy (Gestation Day 1, GD1) by the presence of a vaginal plug or sperm in a vaginal smear.

  • Grouping: On GD7, randomize pregnant rats into groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2-4: this compound (Low, Medium, High dose).

  • Drug Administration: Administer this compound or vehicle via a clinically relevant route (e.g., subcutaneous injection or vaginal suppository). A single administration is typical, but repeat-dose regimens can be explored.

  • Monitoring: Observe animals at regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours) post-administration. Record clinical signs of toxicity (e.g., piloerection, lethargy, diarrhea) and signs of efficacy (e.g., vaginal bleeding).

  • Endpoint Assessment (GD9 or GD10):

    • Euthanize animals via an approved method.

    • Perform a laparotomy and examine the uterine horns.

    • Count the number of implantation sites (indicative of initial pregnancy) and the number of viable, non-viable, or resorbing fetuses.

    • Efficacy is determined by the percentage of females with complete termination of pregnancy (no viable fetuses).

  • Data Analysis: Compare the rates of pregnancy termination between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test).

Protocol 2: Safety and Efficacy in a Non-Human Primate Model

This protocol is adapted from studies using other prostaglandins (B1171923) and antiprogestins in macaques.

  • Animal Selection: Use regularly cycling, adult female cynomolgus macaques (Macaca fascicularis).

  • Mating and Pregnancy Confirmation: Perform timed mating based on menstrual cycle monitoring. Confirm pregnancy via ultrasonography around Gestation Day 20-22.

  • Grouping: Assign pregnant animals to treatment groups (n=3-5 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (Dose selected based on rodent studies or allometric scaling).

    • Optional: Group 3: this compound in combination with an antiprogestin like mifepristone (B1683876).

  • Drug Administration: Administer test articles. For instance, mifepristone (if used) might be given intramuscularly, followed 24-48 hours later by this compound administered vaginally or buccally.

  • Monitoring:

    • Perform daily cage-side observations for general health and side effects (e.g., changes in appetite, posture, vomiting, diarrhea).

    • Monitor for vaginal bleeding.

    • Conduct serial ultrasonography (e.g., at 24, 48, and 72 hours post-dose) to assess fetal viability (e.g., presence of a heartbeat) and expulsion.

  • Endpoint Assessment: The primary endpoint is the complete expulsion of the fetus and gestational sac, confirmed by ultrasound showing an empty uterus. This is typically assessed over 3-7 days.

  • Blood Sampling: Collect blood samples at baseline and throughout the study to analyze hormone levels (e.g., progesterone, chorionic gonadotropin) and for pharmacokinetic analysis of this compound.

  • Data Analysis: Report the success rate of pregnancy termination for each group. Analyze changes in hormone profiles and note the incidence and severity of any adverse effects.

Quantitative Data Summary

The following table summarizes efficacy data from human clinical trials involving this compound and related prostaglandins, as preclinical data is limited. This information can help guide dose-range finding in preclinical models.

CompoundSpeciesDose & RouteGestational AgeEfficacy (Success Rate)Key Side Effects NotedReference
This compound Human10 mg (vaginal pessary) with Mifepristone< 49 days96%Uterine pain, minor GI effects
This compound Human5 mg (vaginal gel) with Mifepristone< 28 days missed period84.6%Nausea (19.2%), Vomiting (4.6%)
Dinoprostone (PGE2) Human20 mg (vaginal suppository)13-19 weeks82% (complete abortion)GI symptoms, fever
Sulprostone (PGE2 Analogue) Human500 mcg (intramuscular)1st TrimesterHigh efficacyLow incidence of GI side effects

Disclaimer: The protocols provided are intended as a starting point. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Dose levels, timing, and endpoints should be optimized based on pilot studies.

References

Troubleshooting & Optimization

Technical Support Center: Meteneprost Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meteneprost. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the instability of this compound in aqueous solutions. The following guides and FAQs are based on established knowledge of prostaglandin (B15479496) stability, particularly Prostaglandin E2 (PGE2), a closely related compound, due to the limited publicly available stability data specific to this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity. What could be the cause?

A1: this compound, a synthetic analog of Prostaglandin E2 (PGE2), is susceptible to degradation in aqueous solutions. The loss of activity is likely due to chemical instability. The primary factors influencing its stability are pH, temperature, and exposure to light.[1][2][3] Prostaglandins of the E-series are known to degrade in aqueous media, particularly at neutral and alkaline pH.[4][5]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: Based on the behavior of the parent compound PGE2, the most probable degradation pathway for this compound is dehydration. For PGE2, this involves the loss of a water molecule to form Prostaglandin A2 (PGA2), which can further isomerize to the more stable Prostaglandin B2 (PGB2). A similar pathway can be anticipated for this compound.

Degradation Pathway of Prostaglandin E-series Analogs

This compound This compound (PGE2 analog) Dehydration Dehydration (-H2O) This compound->Dehydration pH, Temp PGA_analog PGA analog Dehydration->PGA_analog Isomerization Isomerization PGA_analog->Isomerization PGB_analog PGB analog (more stable) Isomerization->PGB_analog

Caption: Predicted degradation pathway of this compound in aqueous solution.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the aqueous solution is a critical factor. For PGE2, stability is significantly greater in acidic conditions (pH 3-4) compared to neutral or alkaline conditions. As the pH increases, the rate of degradation increases dramatically. It is highly recommended to maintain a slightly acidic pH for your this compound solutions to minimize degradation.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, aqueous solutions of this compound should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C) and protected from light. For long-term storage, it is advisable to prepare stock solutions in an organic solvent like ethanol (B145695) or DMSO and store them at -20°C. Aqueous working solutions should be prepared fresh before use. It is not recommended to store aqueous solutions for more than one day.

Troubleshooting Guides

Problem: Rapid loss of biological activity in my cell-based assay.

Possible Cause Troubleshooting Step Expected Outcome
Degradation due to pH of the culture medium (typically pH 7.2-7.4) Prepare a concentrated stock solution of this compound in a compatible organic solvent (e.g., ethanol or DMSO). Dilute the stock solution into the aqueous culture medium immediately before the experiment to minimize the time the compound is at an unfavorable pH.Reduced degradation and more consistent biological activity.
Temperature-induced degradation Keep stock solutions and all intermediate dilutions on ice. Add the final dilution to the experimental setup just before starting the assay.Slower degradation rate and preservation of potency.
Adsorption to plasticware Consider using low-adhesion microplates or glassware for storing and diluting this compound solutions. Prostaglandins can be "sticky" and adsorb to certain plastics.Increased effective concentration of this compound in your experiment.

Problem: Inconsistent results in my analytical quantification of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Degradation during sample preparation and analysis Ensure the mobile phase for your chromatography is slightly acidic if possible. Maintain samples at a low temperature in the autosampler.Sharper peaks, better resolution, and more reproducible quantification.
Inappropriate analytical method Use a validated stability-indicating HPLC method that can separate this compound from its potential degradation products.Accurate measurement of the intact this compound concentration.
Precipitation upon freezing If you have frozen an aqueous solution, this compound may precipitate. Before use, gently shake or briefly sonicate the solution to ensure it is fully redissolved.A homogenous solution leading to accurate sampling and consistent results.

Quantitative Data Summary

The following table summarizes the stability of Prostaglandin E2 (PGE2) in aqueous solutions at 25°C, which can be used as a proxy for understanding this compound stability.

pH Time for 10% Loss of Potency (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)
Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound with enhanced stability for long-term storage.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Ethanol or DMSO

    • Inert gas (e.g., argon or nitrogen)

    • Sterile, amber glass vials with screw caps

  • Procedure:

    • Allow the vial of crystalline this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the this compound in the chosen organic solvent (e.g., ethanol to a concentration of 10 mg/mL).

    • Purge the vial with an inert gas to displace oxygen, which can contribute to oxidative degradation.

    • Seal the vial tightly.

    • Store the stock solution at -20°C.

Experimental Workflow for Preparing Working Solutions

Start Start: Crystalline this compound Stock Prepare Stock Solution (10 mg/mL in Ethanol/DMSO) Start->Stock Store Store Stock Solution (-20°C, protected from light) Stock->Store Dilute Prepare Fresh Aqueous Working Solution Store->Dilute Prior to experiment Use Immediate Use in Experiment Dilute->Use

Caption: Recommended workflow for preparing this compound solutions.

Protocol 2: Stability Testing of this compound in an Aqueous Buffer

  • Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • HPLC system with a UV or Mass Spectrometry detector

    • C18 HPLC column

    • Incubator or water bath

  • Procedure:

    • Prepare a fresh dilution of this compound from the stock solution into the aqueous buffer to the desired final concentration.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.

    • Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Analyze the chromatograms to determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate.

Troubleshooting Logic for this compound Instability

Start Inconsistent Experimental Results? CheckSolution Is the aqueous solution prepared fresh? Start->CheckSolution CheckpH Is the solution pH acidic? CheckSolution->CheckpH Yes PrepareFresh Action: Prepare fresh solution before each experiment. CheckSolution->PrepareFresh No CheckTemp Is the solution stored cold (2-8°C)? CheckpH->CheckTemp Yes AdjustpH Action: Use a slightly acidic buffer (pH < 6). CheckpH->AdjustpH No StoreCold Action: Store on ice and use immediately. CheckTemp->StoreCold No Stable Solution should be stable. CheckTemp->Stable Yes PrepareFresh->CheckpH AdjustpH->CheckTemp StoreCold->Stable

Caption: A decision tree for troubleshooting this compound solution instability.

References

Overcoming Meteneprost solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Meteneprost in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a synthetic prostaglandin (B15479496) derivative.[1] Its key chemical properties are summarized in the table below. Understanding these properties is crucial for proper handling and dissolution.

PropertyValue
Molecular Formula C₂₃H₃₈O₄
Molecular Weight 378.55 g/mol

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?

This is a common issue known as "crashing out" and occurs with many poorly water-soluble compounds.[2] this compound, like other prostaglandin analogs, is lipophilic and has low aqueous solubility.[3] While it dissolves readily in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), adding this concentrated stock solution to an aqueous environment like cell culture medium drastically increases the solvent polarity. This change can cause the compound to exceed its solubility limit in the aqueous medium and precipitate out of the solution.[2]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For cell culture applications, the most common and recommended solvent for this compound and other prostaglandin analogs is high-purity, sterile DMSO.[4] It is effective at dissolving these lipophilic compounds at high concentrations. Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of compounds.[4][5]

Q4: How should I prepare a stock solution of this compound?

A concentrated stock solution should be prepared by dissolving this compound in a suitable organic solvent like DMSO.[4] A common stock concentration to aim for is 10 mM. It is crucial to ensure the compound is completely dissolved before making further dilutions. Storing the stock solution in small aliquots at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[6]

Q5: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[6] The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control.[6]

Q6: Why is a vehicle control important in my experiments?

A vehicle control is an essential part of any experiment involving a compound dissolved in a solvent. In this case, the vehicle control would be cell culture medium containing the same final concentration of DMSO as your this compound-treated samples.[6] This allows you to distinguish the effects of this compound from any potential effects of the solvent itself on the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in media The compound has "crashed out" due to a rapid change in solvent polarity.[2]Optimize Dilution: Perform serial dilutions in pre-warmed (37°C) cell culture medium while vortexing or swirling to ensure rapid and uniform dispersion.[6] • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO to reduce the required dilution factor. • Use Co-solvents: In some cases, a mixture of solvents can maintain solubility better than a single solvent.[7]
Visible particles in the stock solution Incomplete dissolution of the this compound powder.Gentle Warming: Briefly warm the stock solution in a 37°C water bath.[2] • Sonication: Use a bath sonicator for 5-10 minutes to aid in breaking up particles and dissolving the compound.[2]
Inconsistent results between experiments Variability in stock solution preparation or degradation of this compound in the working solution.Standardize Protocol: Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh working dilutions for each experiment.[2] • Proper Storage: Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Cell toxicity observed at expected non-toxic concentrations The final DMSO concentration is too high, or the compound has precipitated and is causing physical stress to the cells.Verify DMSO Concentration: Calculate and confirm that the final DMSO concentration is ≤ 0.1%.[6] • Check for Precipitation: Visually inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation.
Low or no observable effect of this compound The compound has degraded or precipitated out of solution, resulting in a lower effective concentration.pH Considerations: Prostaglandin stability can be pH-dependent. Ensure the pH of your culture medium is within the optimal range for your cells and consider if pH adjustment of buffers is necessary for stability.[5] • Use Solubility Enhancers: For persistent issues, consider using solubility-enhancing agents like cyclodextrins, which have been shown to improve the solubility and stability of prostaglandin analogs.[3]

Data Presentation

SolventApproximate Solubility
DMSO ~100 mg/mL[4]
Ethanol ~100 mg/mL[4]
Dimethylformamide (DMF) ~100 mg/mL[4]
PBS (pH 7.2) ~5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • High-purity, sterile DMSO for cell culture

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 378.55 g/mol .

    • Calculation Example for 1 mL of 10 mM stock:

      • Mass (g) = 10 mmol/L * 0.001 L * 378.55 g/mol = 0.0037855 g = 3.79 mg

  • Weigh this compound: Accurately weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[2] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Recommended): To avoid precipitation, it is best to perform serial dilutions. For example, to reach a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate this compound solution to a tube containing pre-warmed cell culture medium.

    • It is crucial to add the this compound solution to the medium while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]

    • Example Dilution: To make 1 mL of a 10 µM working solution from a 100 µM intermediate solution, add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 final dilution of the DMSO stock, the final DMSO concentration will be 0.1%.[8]

  • Immediate Use: Use the freshly prepared working solutions immediately for your cell-based assays. Do not store diluted aqueous solutions of this compound for extended periods.[4]

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute Stock into Medium thaw->dilute warm_media Pre-warm Cell Culture Medium warm_media->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

Proposed this compound Signaling Pathway

This compound is an agonist for the Prostaglandin E₂ Receptor 2 (EP2).[1] Activation of this G-protein coupled receptor (GPCR) typically initiates a signaling cascade involving the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][9]

G This compound This compound EP2 EP2 Receptor (GPCR) This compound->EP2 Binds Gs Gαs EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Expression) CREB->Response

Caption: this compound signaling via the EP2 receptor.

References

Preventing Meteneprost degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Meteneprost to minimize degradation during experimental procedures. Given the limited availability of stability data specific to this compound, the following recommendations are largely based on data from its parent compound, Prostaglandin (B15479496) E2 (PGE2), and other prostaglandin analogs.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of this compound?

A1: this compound, like other prostaglandin analogs, is susceptible to degradation in aqueous solutions. For maximal stability, it is recommended to prepare stock solutions in an organic solvent such as absolute ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1][2] These stock solutions should be stored at -20°C and protected from light.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q2: What is the primary cause of this compound degradation in my experiments?

A2: Based on data from Prostaglandin E2, the primary cause of degradation in aqueous solutions is hydrolysis, which is highly dependent on the pH of the solution.[3] Prostaglandins (B1171923) are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline environments.

Q3: Can I prepare a working solution of this compound in a buffer like PBS?

A3: While you can prepare working solutions in aqueous buffers like PBS, it is crucial to be aware of the potential for rapid degradation, especially at physiological pH (around 7.4). If PBS must be used, it is recommended to prepare the solution fresh immediately before use and to keep it on ice. For longer-term experiments, consider using a buffer with a slightly acidic pH if your experimental design allows.

Q4: My aqueous this compound solution appears cloudy after thawing. What should I do?

A4: Precipitation of prostaglandins like PGE2 can occur when aqueous solutions are frozen. Gentle warming and brief sonication can often redissolve the precipitate. However, to avoid this, it is best to prepare fresh aqueous solutions from your organic stock solution for each experiment.

Q5: How does light exposure affect this compound stability?

A5: Prostaglandins should be protected from prolonged exposure to light. It is recommended to store solutions in amber vials or tubes wrapped in foil to minimize light-induced degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a frozen organic stock. Minimize the time the compound is in an aqueous buffer. Keep aqueous solutions on ice.
Complete loss of biological activity. Significant degradation of this compound due to improper storage or handling.Review storage conditions of the stock solution (should be at -20°C in an organic solvent). Check the pH of your experimental buffer; high pH accelerates degradation.
Precipitate observed in the thawed aqueous solution. Low solubility of this compound in aqueous buffer at low temperatures.Prepare fresh aqueous solutions from the organic stock. If you must use a frozen aqueous solution, gently warm and sonicate to redissolve.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound degradation, the following table summarizes the stability of Prostaglandin E2 (PGE2) in aqueous solutions at 25°C as a reference. This data highlights the critical influence of pH on stability.

Table 1: Aqueous Stability of Prostaglandin E2 at 25°C

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 minutes)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use absolute ethanol or DMSO as the solvent.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of the chosen solvent to the vial.

    • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into single-use amber vials or cryotubes.

    • Store at -20°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solution
  • Buffer Selection: Whenever possible, use a slightly acidic buffer (pH 6-6.5) if compatible with your experimental system. If a physiological pH buffer (e.g., PBS pH 7.4) is required, be aware of the accelerated degradation.

  • Procedure:

    • Retrieve a single-use aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw on ice.

    • Immediately before use, dilute the stock solution to the desired final concentration in the pre-chilled aqueous buffer.

    • Mix gently by inversion or pipetting. Avoid vigorous vortexing.

  • Handling:

    • Keep the aqueous working solution on ice throughout the experiment.

    • Prepare only the volume needed for the immediate experiment to avoid waste and degradation of the remaining solution.

Visualizations

Signaling Pathway

This compound is an analog of Prostaglandin E2 and is expected to exert its biological effects by binding to prostanoid EP receptors. The following diagram illustrates the general signaling pathways activated by PGE2 binding to its receptors.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analog) EP2_EP4 EP2 / EP4 Receptors This compound->EP2_EP4 binds EP1 EP1 Receptor This compound->EP1 binds EP3 EP3 Receptor This compound->EP3 binds Gs Gs EP2_EP4->Gs Gq Gq EP1->Gq Gi Gi EP3->Gi AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim activates PLC Phospholipase C Gq->PLC activates AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3, DAG PLC->IP3_DAG PKA Protein Kinase A cAMP_inc->PKA activates Cellular_Response_inhib Cellular Response cAMP_dec->Cellular_Response_inhib Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc Cellular_Response_stim Cellular Response (e.g., Relaxation, Inflammation) PKA->Cellular_Response_stim Cellular_Response_contract Cellular Response (e.g., Contraction) Ca_inc->Cellular_Response_contract

Caption: General signaling pathways of PGE2 receptors, likely activated by this compound.

Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound to minimize degradation.

Meteneprost_Workflow Start Start: Solid this compound Prep_Stock Prepare Stock Solution (Ethanol or DMSO) Start->Prep_Stock Store_Stock Aliquot and Store Stock at -20°C (Protected from Light) Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution in Chilled Aqueous Buffer Store_Stock->Prep_Working Single Aliquot Use_Immediately Use Immediately in Experiment (Keep on Ice) Prep_Working->Use_Immediately End End of Experiment Use_Immediately->End

Caption: Recommended experimental workflow for handling this compound.

References

Navigating Meteneprost Assays: A Technical Support Guide to Overcoming Biological Matrix Interference

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately quantifying Meteneprost in biological samples is a critical yet often challenging task. The inherent complexity of biological matrices such as plasma, serum, and urine can introduce significant interference, leading to inaccurate and unreliable results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in this compound immunoassays?

A1: Interference in immunoassays like ELISA is frequently caused by substances that cross-react with the assay's antibodies or nonspecifically bind to plate surfaces.[1][2] For this compound, a prostaglandin (B15479496) E2 analog, structurally similar endogenous prostaglandins (B1171923) (e.g., PGE2, PGE1) and their metabolites are major sources of cross-reactivity, which can lead to an overestimation of this compound concentration.[3] Other sources of interference include:

  • Heterophile antibodies and human anti-animal antibodies (HAAAs) present in patient samples can bridge the capture and detection antibodies, causing false-positive signals.[1]

  • High concentrations of proteins and lipids in the sample can cause nonspecific binding to the microplate wells, resulting in high background noise.[4]

  • The sample matrix itself can alter the binding kinetics of the antibody and analyte.[4]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects in LC-MS/MS, which manifest as ion suppression or enhancement, are a primary cause of inaccurate quantification.[5][6] These effects are due to co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[6] Strategies to mitigate matrix effects include:

  • Effective sample preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are crucial for removing interfering substances such as phospholipids (B1166683) and salts before analysis.[5][6]

  • Chromatographic separation: Optimizing the HPLC or UPLC method to achieve baseline separation of this compound from matrix components is essential.[5][6]

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data analysis.

Q3: My sample recovery after solid-phase extraction (SPE) is low. What could be the reason?

A3: Low recovery of prostaglandins from SPE is a common issue that can often be resolved by optimizing the extraction protocol. Potential causes and solutions include:

  • Improper sample pH: The pH of the sample should be adjusted to approximately 3.5 to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on C18 reverse-phase columns.[6][7]

  • Incorrect conditioning or washing of the SPE cartridge: Ensure the cartridge is properly conditioned with methanol (B129727) and then water. The wash steps should be optimized to remove interferences without eluting the analyte.[6][7]

  • Inappropriate elution solvent: The elution solvent must be strong enough to desorb this compound from the SPE sorbent. A common elution solvent is ethyl acetate (B1210297) or methyl formate.[6]

Q4: What is the stability of this compound in biological samples?

A4: Prostaglandins, including this compound, can be unstable in biological samples. Their stability is influenced by temperature and pH.[2][8][9] Generally, it is recommended to add a cyclooxygenase (COX) inhibitor to samples immediately after collection to prevent the ex vivo formation of prostaglandins.[10] For long-term storage, samples should be kept at -80°C.[10] Prostaglandin E2, a close analog of this compound, shows greater stability in biological samples compared to other prostaglandins like PGD2.[5] However, repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Insufficient washingIncrease the number and vigor of wash steps.
Nonspecific binding of antibodiesOptimize the concentration of the blocking buffer and increase blocking time.
Contaminated reagentsUse fresh, high-purity reagents and sterile pipette tips.
Low or No Signal Inactive reagents (e.g., enzyme conjugate, substrate)Verify the expiration dates and storage conditions of all reagents.
Insufficient incubation times or incorrect temperatureAdhere strictly to the protocol's recommended incubation times and temperatures.
Low analyte concentration in the sampleConcentrate the sample using solid-phase extraction prior to the assay.
Poor Precision (High %CV) Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Inconsistent incubation conditionsEnsure even temperature distribution across the microplate during incubations.
Improper mixing of reagentsThoroughly mix all reagents before adding them to the wells.
Results are higher than expected Cross-reactivity with other prostaglandinsConfirm the specificity of the primary antibody. If cross-reactivity is high, consider using a more specific method like LC-MS/MS.
Presence of heterophile antibodies in the sampleRe-test the sample after treatment with a heterophile antibody blocking agent.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Suboptimal mobile phase compositionOptimize the mobile phase pH and organic solvent gradient.
Column degradationReplace the analytical column.
Sample solvent incompatible with the mobile phaseReconstitute the dried extract in the initial mobile phase.
Signal Suppression or Enhancement Co-eluting matrix componentsImprove sample clean-up using a more rigorous SPE or LLE protocol.
Inadequate chromatographic separationModify the gradient, flow rate, or change the column to improve resolution.
No or inappropriate internal standardUse a stable isotope-labeled internal standard for this compound.
Low Sensitivity Inefficient ionizationOptimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Poor sample recoveryOptimize the sample extraction procedure to maximize recovery.
Analyte degradationEnsure proper sample handling and storage to maintain analyte stability.

Quantitative Data Summary

The following tables provide an overview of typical performance characteristics for prostaglandin E2 analog assays, which can serve as a benchmark for this compound assay development and troubleshooting.

Table 1: Typical Performance of Prostaglandin E2 Immunoassays in Biological Matrices

Parameter Serum Plasma (EDTA) Urine Cell Culture Supernatant
Assay Range 39.0 - 2,500 pg/mL39.0 - 2,500 pg/mL39.0 - 2,500 pg/mL7.8 - 1,000 pg/mL
Sensitivity ~41.4 pg/mL~41.4 pg/mL~41.4 pg/mL~13 pg/mL
Intra-Assay Precision (%CV) < 10%< 10%< 10%< 6%
Inter-Assay Precision (%CV) < 15%< 15%< 15%< 11.7%
Recommended Sample Dilution ≥ 1:10≥ 1:10≥ 1:8Assay directly or dilute as needed

Data compiled from commercially available PGE2 ELISA kits and may vary depending on the specific kit and protocol used.[10]

Table 2: Recovery and Precision of Prostaglandin E2 using LC-MS/MS with Sample Purification

Biological Matrix Purification Method Analyte Recovery (%) Intra-Day Precision (%CV) Inter-Day Precision (%CV) Limit of Quantification (LOQ)
Plasma Solid-Phase Extraction (SPE)> 85%< 10%< 15%10-50 pg/mL
Urine SPE> 90%< 10%< 15%10-50 pg/mL
Cell Culture Supernatant Liquid-Liquid Extraction (LLE)92.0 ± 4.9%< 5%< 5%20 pg/mL
Brain Tissue LLE~97%< 5%< 5%~1 pg/mg tissue

Data synthesized from studies on PGE2 and its analogs.[5][6]

Table 3: Potential Cross-Reactants in this compound Immunoassays

Compound Chemical Relationship to this compound Potential for Cross-Reactivity
Prostaglandin E2 (PGE2)Parent compound of the E2 seriesHigh
Prostaglandin E1 (PGE1)Structurally similar prostaglandinModerate to High
15-keto-Prostaglandin E2Metabolite of PGE2Moderate
13,14-dihydro-15-keto-PGE2Stable metabolite of PGE2Moderate
Prostaglandin F2α (PGF2α)Different prostaglandin seriesLow
Other synthetic PGE2 analogsStructurally similarHigh (depending on the specific analog)

This table provides a general guide. The actual cross-reactivity will depend on the specificity of the antibody used in the assay.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a standard method for extracting prostaglandins from plasma or serum prior to analysis by immunoassay or LC-MS/MS.[6][7]

Materials:

  • C18 SPE cartridges

  • Methanol, Ethyl Acetate, Hexane (B92381) (HPLC grade)

  • Deionized water

  • 1M Hydrochloric Acid (HCl)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation: To 1 mL of plasma or serum, add a cyclooxygenase inhibitor (e.g., indomethacin) and an internal standard if using LC-MS/MS.

  • Acidification: Acidify the sample to pH 3.5 by adding approximately 50 µL of 1M HCl. Vortex and let stand at 4°C for 15 minutes. Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.[6]

  • SPE Cartridge Conditioning: Condition the C18 cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Apply the acidified supernatant from step 2 to the conditioned C18 cartridge. A flow rate of approximately 0.5 mL/minute is recommended.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol (B145695) in water, and finally 10 mL of hexane to remove lipids and other interferences.

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of assay buffer (for ELISA) or mobile phase (for LC-MS/MS).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.[5][6]

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 20% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion (e.g., m/z 377.3) → Product ion (e.g., m/z 271.2)

    • Internal Standard (e.g., PGE2-d4): m/z 355.2 → m/z 275.2

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Visualizations

Experimental_Workflow_Immunoassay cluster_prep Sample Preparation cluster_assay ELISA Protocol cluster_analysis Data Analysis SampleCollection 1. Sample Collection (Plasma, Serum, Urine) AddInhibitor 2. Add COX Inhibitor SampleCollection->AddInhibitor SamplePurification 3. Sample Purification (Optional) (SPE or LLE) AddInhibitor->SamplePurification AddSample 4. Add Sample/Standard to Coated Plate SamplePurification->AddSample AddConjugate 5. Add Enzyme Conjugate AddSample->AddConjugate AddAntibody 6. Add Primary Antibody AddConjugate->AddAntibody IncubateWash1 7. Incubate & Wash AddAntibody->IncubateWash1 AddSubstrate 8. Add Substrate IncubateWash1->AddSubstrate IncubateWash2 9. Incubate & Stop Reaction AddSubstrate->IncubateWash2 ReadPlate 10. Read Absorbance IncubateWash2->ReadPlate StandardCurve 11. Generate Standard Curve ReadPlate->StandardCurve CalculateConc 12. Calculate this compound Concentration StandardCurve->CalculateConc

Figure 1. Experimental workflow for this compound immunoassay.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Serum, Urine) AddInhibitor 2. Add COX Inhibitor & Internal Standard SampleCollection->AddInhibitor Extraction 3. Solid-Phase or Liquid-Liquid Extraction AddInhibitor->Extraction DryReconstitute 4. Dry Down & Reconstitute in Mobile Phase Extraction->DryReconstitute InjectSample 5. Inject Sample onto LC Column DryReconstitute->InjectSample Chromatography 6. Chromatographic Separation InjectSample->Chromatography Ionization 7. Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis 8. MS/MS Detection (MRM) Ionization->MassAnalysis PeakIntegration 9. Peak Integration MassAnalysis->PeakIntegration CalibrationCurve 10. Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification 11. Quantify this compound Concentration CalibrationCurve->Quantification

Figure 2. Experimental workflow for this compound LC-MS/MS analysis.

Matrix_Interference cluster_components Endogenous Components cluster_effects Assay Interference BiologicalSample Biological Sample (Plasma, Serum, etc.) Proteins Proteins BiologicalSample->Proteins Lipids Lipids/Phospholipids BiologicalSample->Lipids Salts Salts BiologicalSample->Salts Metabolites Structurally Similar Metabolites BiologicalSample->Metabolites Immunoassay Immunoassay Interference (Cross-reactivity, Non-specific Binding) Proteins->Immunoassay Non-specific Binding LCMS LC-MS/MS Interference (Ion Suppression/Enhancement) Lipids->LCMS Ion Suppression Salts->LCMS Ion Suppression Metabolites->Immunoassay Cross-reactivity InaccurateResults Inaccurate Results Immunoassay->InaccurateResults LCMS->InaccurateResults

Figure 3. Sources of biological matrix interference in this compound assays.

References

Strategies to minimize side effects in animal studies with Meteneprost

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Meteneprost is a prostaglandin (B15479496) E2 (PGE2) analog. Publicly available preclinical data on the side effects of this compound in animal studies is limited. Therefore, this guide is based on the known effects of closely related PGE2 analogs, such as Dinoprostone (PGE2), and the side effects observed in human clinical trials of this compound. Researchers should use this information as a general guide and establish a specific safety profile for this compound in their animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin E2 (PGE2). It functions by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein-coupled receptors.[1][2] This activation initiates downstream signaling cascades that can vary depending on the specific EP receptor subtype (EP1, EP2, EP3, EP4) expressed in the target tissue.[1][3][4] These pathways can lead to effects such as smooth muscle contraction (e.g., in the uterus), vasodilation, and modulation of inflammatory responses.

Q2: What are the most common potential side effects of this compound in animal studies?

Based on data from related PGE2 analogs and human clinical trials, the most anticipated side effects in animals include:

  • Gastrointestinal distress: Nausea, vomiting, and diarrhea.

  • Cardiovascular effects: Changes in blood pressure (hypotension) and heart rate (bradycardia or tachycardia).

  • Uterine effects: Uterine hyperstimulation (excessive contractions).

  • General systemic effects: Fever, tremors, and sedation.

Q3: How can I minimize gastrointestinal side effects?

To minimize gastrointestinal issues, consider the following strategies:

  • Dose Optimization: Start with the lowest effective dose and titrate upwards as needed, based on efficacy and tolerability.

  • Route of Administration: Localized delivery (e.g., intravaginal) may reduce systemic exposure and associated GI upset compared to systemic routes (e.g., intravenous).

  • Pre-treatment: The use of anti-emetic or anti-diarrheal agents may be considered, but potential drug interactions should be evaluated.

Q4: What should I do if I observe cardiovascular instability in my animal model?

Cardiovascular side effects such as hypotension and heart rate changes can be serious.

  • Continuous Monitoring: For initial studies, continuous monitoring of blood pressure and heart rate via telemetry or other appropriate methods is recommended.

  • Dose Reduction: A dose-dependent relationship often exists for these effects. Immediately consider reducing the dose or halting administration if significant cardiovascular changes are observed.

  • Fluid Support: In cases of severe hypotension, intravenous fluid support may be necessary.

Troubleshooting Guide

Observed Side Effect Potential Cause Troubleshooting Steps & Mitigation Strategies
Vomiting and/or Diarrhea Systemic prostaglandin effects on the gastrointestinal tract.1. Confirm Dose: Double-check dose calculations and administration volume. 2. Optimize Dose: Perform a dose-response study to find the optimal therapeutic window with minimal GI effects. A study in cows found that a 2.5 mg dose of Dinoprostone provided a good balance of efficacy and reduced side effects. 3. Change Administration Route: If using a systemic route, explore local administration to minimize systemic exposure. 4. Provide Supportive Care: Ensure animals have access to fresh water to prevent dehydration.
Hypotension/Bradycardia Vasodilatory effects of PGE2 analogs. Vagal nerve stimulation.1. Monitor Vital Signs: Implement continuous or frequent monitoring of blood pressure and heart rate, especially during and immediately after administration. 2. Reduce Dose: Lower doses are less likely to cause significant hemodynamic changes. 3. Slower Infusion Rate: For intravenous administration, a slower infusion rate may mitigate acute hypotensive effects. 4. Evaluate Anesthesia: Ensure that the anesthetic agents used are not exacerbating hypotensive effects.
Uterine Hyperstimulation Overstimulation of myometrial EP receptors.1. Monitor Uterine Activity: Use a tocodynamometer or intrauterine pressure catheter to monitor contraction frequency and intensity. 2. Adjust Dose: Uterine hyperstimulation is a known risk with PGE2 analogs. Reduce the dose to achieve the desired physiological response without excessive contractions. 3. Discontinue Administration: If hyperstimulation occurs, administration should be stopped.
Fever Prostaglandins are involved in thermoregulation in the hypothalamus.1. Monitor Body Temperature: Regularly measure the animal's core body temperature. 2. Ensure Hydration: Provide adequate fluids. 3. Dose Adjustment: High doses are more likely to induce a febrile response.

Experimental Protocols

Protocol 1: Administration of this compound (or Analog) and Monitoring for Side Effects
  • Animal Model: Select an appropriate animal model (e.g., rat, rabbit, sheep, non-human primate) based on the research question.

  • Acclimatization: Allow animals to acclimate to the facility and handling for a minimum of one week.

  • Dose Preparation: Prepare this compound solution in a sterile vehicle (e.g., saline, phosphate-buffered saline) at the desired concentrations.

  • Administration:

    • Intravenous (IV): Administer via a catheterized vein (e.g., femoral, jugular). Consider a slow bolus or continuous infusion.

    • Intravaginal/Intracervical: Administer a gel or suppository formulation directly to the target tissue.

  • Monitoring:

    • Baseline: Record baseline measurements for all parameters before administration.

    • Gastrointestinal: Observe for signs of nausea (e.g., pica in rodents), vomiting, and changes in fecal consistency.

    • Cardiovascular: Monitor heart rate and blood pressure. For larger animals, an arterial line or telemetry may be used. In smaller animals, a tail-cuff system can be used.

    • Uterine: In pregnant or non-pregnant models where uterine activity is relevant, monitor contractions via appropriate instrumentation.

    • General Health: Observe for changes in posture, activity level, and body temperature at regular intervals post-administration.

  • Data Collection: Record all observations and measurements at predefined time points (e.g., 15, 30, 60, 120, 240 minutes post-dose).

Visualizations

Signaling Pathway

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling PGE2 This compound (PGE2 Analog) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC inhibits Ca2 ↑ [Ca2+] PLC->Ca2 cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response cAMP_inc->Response cAMP_dec->Response

Caption: PGE2 analog signaling via EP receptors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation Points cluster_analysis Analysis Phase A Animal Acclimatization (≥ 1 week) B Baseline Data Collection (Vitals, Behavior) A->B C Dose Preparation (this compound in Vehicle) B->C D Drug Administration (Specify Route & Dose) C->D E Post-Dose Monitoring (Continuous or Timed) D->E F GI Effects (Vomiting, Diarrhea) E->F G Cardiovascular (BP, HR) E->G H Systemic (Temp, Behavior) E->H I Data Analysis (Compare to Baseline/Control) F->I G->I H->I J Determine NOAEL* & Tolerability I->J K *No-Observed-Adverse-Effect Level

Caption: Workflow for assessing side effects.

References

Technical Support Center: Optimizing Meteneprost and Mifepristone Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Meteneprost and mifepristone (B1683876) in their experimental protocols. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed methodologies to help improve the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for mifepristone and this compound in a research context?

A1: Mifepristone is a synthetic steroid that acts as a competitive antagonist for the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1] By blocking the progesterone receptor, mifepristone inhibits the transcription of progesterone-responsive genes, which can lead to various cellular effects, including cell cycle arrest and apoptosis.[2][3] this compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) and functions as an agonist for prostaglandin E2 receptors (EP receptors).[4] Activation of EP receptors can trigger a range of downstream signaling cascades, influencing processes such as inflammation, cell proliferation, and apoptosis.[3]

Q2: What is the stability of this compound and mifepristone in cell culture media?

A2: Mifepristone is generally stable in cell culture media when prepared from a stock solution in a solvent like ethanol (B145695) or DMSO.[4] However, the stability of prostaglandin E2 analogs like this compound in aqueous solutions is pH-dependent and can be limited.[1][2] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock.[5] The half-life of PGE2 in culture medium at 37°C has been reported to be around 26-32 hours, and this can be affected by the pH of the medium.[1][6]

Q3: I am observing high variability in my results. What are the common causes?

A3: High variability in cell-based assays can stem from several factors. For protocols involving mifepristone and this compound, consider the following:

  • Inconsistent cell density: Ensure uniform cell seeding across all wells.

  • Reagent preparation: Prepare fresh dilutions of both compounds for each experiment to avoid degradation, particularly of this compound.

  • Solvent concentration: Keep the final concentration of solvents (e.g., DMSO, ethanol) consistent and low (typically <0.1%) across all wells, including controls.

  • Cell line stability: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culturing.

Q4: How do I determine if the effects of mifepristone and this compound are synergistic, additive, or antagonistic?

A4: To assess the nature of the interaction between mifepristone and this compound, a drug combination study should be performed. This typically involves treating cells with each drug alone and in combination at various concentrations. The results can be analyzed using methods such as the Combination Index (CI), which is based on the Loewe additivity model.[7] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Troubleshooting Guides

Issue 1: Lower than Expected Efficacy of Mifepristone
Potential Cause Troubleshooting Step
Low Progesterone Receptor (PR) Expression Confirm PR expression in your cell line using Western blot or qPCR. The efficacy of mifepristone as a PR antagonist is dependent on the presence of the receptor.[8]
Drug Inactivation Prepare fresh stock solutions of mifepristone in an appropriate solvent (e.g., 100% ethanol) and store at -20°C.[4] Avoid repeated freeze-thaw cycles.
Sub-optimal Concentration Perform a dose-response experiment to determine the IC50 of mifepristone in your specific cell line and experimental conditions.
Cell Culture Medium Components Some components in serum or media supplements may interact with mifepristone. Consider using a serum-free or defined medium for your experiments if possible.
Issue 2: Inconsistent Results with this compound
Potential Cause Troubleshooting Step
Degradation of this compound This compound, as a PGE2 analog, is susceptible to degradation in aqueous solutions. Prepare fresh dilutions from a frozen stock immediately before use.[5] Minimize the time the compound is in the incubator before analysis.
pH of Culture Medium The stability of PGE2 analogs is pH-sensitive.[1] Ensure the pH of your culture medium is stable and consistent across experiments.
Low EP Receptor Expression Verify the expression of PGE2 receptors (EP1, EP2, EP3, EP4) in your cell line, as the response to this compound will depend on their presence.
Solubility Issues Although generally soluble, high concentrations of prostaglandin analogs may have limited solubility in aqueous media. Ensure complete dissolution in your culture medium.
Issue 3: Difficulty in Observing Synergistic Effects
Potential Cause Troubleshooting Step
Inappropriate Concentration Ratios The synergistic effect of two drugs is often dependent on the ratio of their concentrations.[9] Design your experiment with a matrix of concentrations for both drugs to identify the optimal ratio for synergy.
Incorrect Timing of Drug Addition The timing of administration can be critical. Consider pre-treating with mifepristone for a period (e.g., 24 hours) to sensitize the cells before adding this compound, as mifepristone can increase uterine sensitivity to prostaglandins.[10]
Assay Endpoint The synergistic effect may be more pronounced at specific time points. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing synergy.
Data Analysis Method Use appropriate software and statistical models (e.g., CompuSyn for Combination Index) to analyze your data. Simple comparisons of individual vs. combined effects may not accurately capture synergy.[7]

Quantitative Data

Table 1: In Vitro Efficacy of Mifepristone in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
HEC-1-AEndometrial~37 (16 µg/mL)72h, MTT assay[1]
IshikawaEndometrial~44 (19 µg/mL)72h, MTT assay[1]
SK-OV-3Ovarian6.2572h, Cell count[3]
OV2008Ovarian6.9172h, Cell count[3]
HCC1937Breast (TNBC)17.248h, SRB assay[10]
SUM149PTBreast (TNBC)11.348h, SRB assay[10]
IOMM-LeeMeningioma11.872h, Cell count[2]
U87MGGlioblastoma13.572h, Cell count[2]
MCF-7Breast15.472h, Cell count[2]
MDA-MB-231Breast18.272h, Cell count[2]
LNCaPProstate12.972h, Cell count[2]
PC-3Prostate16.772h, Cell count[2]
OVCAR-3Ovarian12.172h, Cell count[2]
U-2OSOsteosarcoma19.872h, Cell count[2]
SAOS-2Osteosarcoma23.472h, Cell count[2]

Note: IC50 values for this compound in research cell lines are not widely reported in the literature. Researchers may need to determine this empirically for their specific cell line.

Table 2: Clinical Efficacy of Mifepristone in Combination with Prostaglandin Analogs
Prostaglandin AnalogMifepristone DoseProstaglandin DoseSuccess RateClinical SettingReference
This compound (vaginal gel)200 mg5 mg84.6%Early pregnancy termination[4]
Misoprostol (oral)200 mg600 µg87.7%Early pregnancy termination[4]
Gemeprost (vaginal)200 mg0.5 mg96.2%Early pregnancy termination[11]
Misoprostol (vaginal)200 mg800 µg98.7%Early pregnancy termination[11]

Experimental Protocols

Protocol 1: Determining the IC50 of Mifepristone and this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each compound individually using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Mifepristone

  • This compound

  • Solvent for stock solutions (e.g., 100% Ethanol for Mifepristone, DMSO for this compound)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of mifepristone and this compound in complete culture medium from your stock solutions. Include a vehicle control (medium with the same final concentration of solvent).

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of each drug.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the drug concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Assessing the Synergistic Effect of Mifepristone and this compound

This protocol is designed to evaluate the combined effect of mifepristone and this compound and to determine if their interaction is synergistic.

Materials:

  • Same as Protocol 1

  • Software for synergy analysis (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Combination Preparation: Prepare a matrix of drug concentrations. This should include serial dilutions of mifepristone alone, this compound alone, and combinations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or a checkerboard of various concentrations.

  • Treatment: Treat the cells with the single drugs and the drug combinations. Include a vehicle control.

  • Incubation: Incubate the plates for the optimal duration determined from previous experiments.

  • Cell Viability Assessment: Perform a cell viability assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each concentration and combination (Fa = 1 - % Viability/100).

    • Input the dose-effect data into a synergy analysis software like CompuSyn.

    • The software will generate a Combination Index (CI) value for different effect levels.

    • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling Pathways

Caption: Mifepristone competitively blocks the progesterone receptor.

Meteneprost_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm This compound This compound (PGE2 Analog) EP_Receptor EP Receptor (GPCR) This compound->EP_Receptor Binds G_Protein G-Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound activates EP receptors and downstream signaling.

Experimental Workflow

Synergy_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis A 1. Determine IC50 for Mifepristone & this compound Individually B 2. Select Concentration Range and Ratio for Combination A->B D 4. Treat with Single Drugs, Combinations, & Vehicle Control B->D C 3. Seed Cells in 96-well Plates C->D E 5. Incubate for Optimal Duration (e.g., 72h) D->E F 6. Perform Cell Viability Assay E->F G 7. Measure Absorbance/ Luminescence F->G H 8. Calculate Fraction Affected (Fa) G->H I 9. Analyze with Synergy Software (e.g., CompuSyn) H->I J 10. Determine Combination Index (CI) I->J

Caption: Workflow for assessing drug synergy.

References

Forced degradation studies of Meteneprost to identify potential issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies on Meteneprost. Given the limited publicly available data specific to this compound, this guide leverages information on closely related prostaglandin (B15479496) E2 (PGE2) analogues to identify potential issues and provide robust experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: Forced degradation studies are essential in pharmaceutical development to understand the chemical stability of this compound under various stress conditions.[1] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradants.[1] This information is critical for formulation development, determining storage conditions, and ensuring product quality and safety.

Q2: What are the typical stress conditions applied in forced degradation studies for prostaglandin analogues like this compound?

A2: Typical stress conditions include hydrolysis (acidic and basic), oxidation, heat, and photolysis, as recommended by ICH guidelines.[1] Prostaglandins are known to be sensitive to pH extremes. For instance, PGE1 and Dinoprostone (B10761402) (PGE2) have been shown to degrade under strongly acidic and basic conditions.[2]

Q3: What are the known degradation pathways for Prostaglandin E analogues?

A3: Prostaglandin E analogues are known to be unstable in aqueous solutions, particularly under acidic and basic conditions. A common degradation pathway for PGE compounds involves a sequence of dehydration reactions. The initial degradation often leads to the formation of Prostaglandin A (PGA) type compounds, which can then isomerize to the more stable Prostaglandin B (PGB) analogues.[2] This pathway is initiated by the elimination of water from the cyclopentane (B165970) ring.

Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products. To identify and characterize the structure of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q5: How much degradation should I aim for in my forced degradation studies?

A5: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate. This level of degradation is sufficient to demonstrate the separating power of the analytical method and to generate a representative profile of degradation products. Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug product.

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?

A1: If you are not seeing degradation, your stress conditions may be too mild. Consider the following adjustments:

  • Increase Reagent Concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).

  • Increase Temperature: Elevating the temperature can accelerate degradation. Conduct your studies at higher temperatures (e.g., 60°C, 80°C) while monitoring for excessive degradation.

  • Extend Exposure Time: Increase the duration of the stress exposure. It is advisable to test at multiple time points to understand the degradation kinetics.

  • For Photostability: Ensure your light source provides the intensity and wavelength range specified in ICH Q1B guidelines. Direct exposure of the sample (as opposed to behind glass) may be necessary.

Q2: My this compound sample degraded completely after applying stress conditions. How can I achieve the target degradation level?

A2: Complete degradation indicates that your stress conditions are too harsh. To obtain the desired 5-20% degradation, you should:

  • Decrease Reagent Concentration: Use more dilute acidic or basic solutions.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature, 40°C).

  • Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation products before they degrade further.

  • Use a Co-solvent: For solution-state studies, ensure the co-solvent used to dissolve this compound is not contributing to its degradation.

Q3: The peak for this compound and a degradation product are co-eluting in my HPLC chromatogram. How can I improve the separation?

A3: Co-elution is a common challenge. To develop a stability-indicating method with adequate resolution, you can:

  • Modify the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous buffer. You can also try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa) or change the pH of the aqueous phase.

  • Change the Stationary Phase: Use an HPLC column with a different chemistry (e.g., C8 instead of C18) or a different particle size.

  • Optimize the Gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.

  • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.

Data Presentation

Table 1: Summary of Recommended Stress Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hoursDehydration products (PGA-type analogues)
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 1, 2, 4 hoursIsomerization and dehydration products (PGB-type analogues)
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursOxidized derivatives
Thermal Solid State80°C24, 48, 72 hoursIsomers, dehydration products
Photolytic Solid & SolutionICH Q1B conditionsN/APhotodegradants

Experimental Protocols

Representative Protocol for Acid-Induced Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition Application:

    • Transfer 1 mL of the this compound stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M HCl to the flask.

    • Keep the flask in a water bath maintained at 60°C.

  • Time Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 1.0 M NaOH.

    • Dilute the neutralized sample to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the prepared samples by a validated stability-indicating HPLC method. A control sample (unstressed this compound solution) and a blank (stressed solvent without this compound) should also be analyzed for comparison.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis API This compound API Stock Stock Solution (1 mg/mL) API->Stock Solvent Solvent (e.g., Acetonitrile) Solvent->Stock Acid Acid (e.g., 0.1M HCl) Stock->Acid Base Base (e.g., 0.1M NaOH) Stock->Base Oxidant Oxidant (e.g., 3% H2O2) Stock->Oxidant Heat Heat (e.g., 80°C) Stock->Heat Light Light (ICH Q1B) Stock->Light HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidant->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks G This compound This compound (PGE2 Analogue) PGA_Analogue PGA-Type Analogue (Dehydration Product) This compound->PGA_Analogue Acidic Conditions (Dehydration) Other Other Degradants (e.g., Oxidation products, Epimers) This compound->Other Oxidative/Photolytic Conditions PGB_Analogue PGB-Type Analogue (Isomerization Product) PGA_Analogue->PGB_Analogue Basic Conditions (Isomerization)

References

Adjusting Meteneprost dosage to reduce gastrointestinal side effects in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Meteneprost Preclinical Development

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with this compound in preclinical models, specifically focusing on strategies to mitigate gastrointestinal side effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant gastrointestinal distress (diarrhea, cramping) in our rodent models at our initial effective dose of this compound. What is the likely mechanism?

A1: this compound, a prostaglandin (B15479496) E2 (PGE2) analog, exerts its effects by stimulating prostanoid receptors. While beneficial for its intended therapeutic actions, activation of EP receptors in the gastrointestinal tract can lead to increased smooth muscle contraction and fluid secretion, resulting in side effects like diarrhea and cramping.[1] The severity of these effects is often dose-dependent.

Q2: What are the initial steps we should take to adjust the this compound dosage to minimize gastrointestinal side effects while maintaining efficacy?

A2: A dose-response study is the recommended first step. This involves administering a range of this compound doses to different groups of animals. The goal is to identify the lowest effective dose that achieves the desired therapeutic outcome with the most tolerable side effect profile. It is also beneficial to explore different dosing frequencies (e.g., splitting the daily dose) to maintain therapeutic levels while minimizing peak-dose-related side effects.

Q3: Are there any co-administration strategies that can help alleviate this compound-induced gastrointestinal side effects?

A3: Yes, co-administration with agents that can counteract the gastrointestinal effects may be a viable strategy. For instance, anti-diarrheal agents or smooth muscle relaxants could be considered. However, it is crucial to first establish that these agents do not interfere with the primary therapeutic action of this compound. A thorough literature review and a pilot study are recommended before implementing this approach. Another approach could be the co-administration of a proton pump inhibitor (PPI) to reduce the risk of gastric irritation.[2][3]

Q4: Can we alter the formulation of this compound to reduce local gastrointestinal irritation?

A4: Formulation changes can potentially reduce gastrointestinal side effects. For orally administered this compound, enteric-coated formulations that delay release until the compound reaches the small intestine might mitigate stomach irritation.[4] For parenteral routes, optimizing the vehicle or excipients could influence local tissue tolerance.

Q5: What preclinical models are most suitable for evaluating this compound-induced gastrointestinal toxicity?

A5: Several preclinical models can be used. In vivo models, such as rodent studies, are essential for observing systemic effects and clinical signs like diarrhea and cramping. In vitro models, such as Caco-2 cell monolayers or intestinal organoids, can provide insights into the direct effects of this compound on intestinal barrier function and cellular toxicity.[5] Organ-on-a-chip models are also emerging as a valuable tool for more complex toxicity assessments.

Troubleshooting Guides

Issue: High Incidence of Diarrhea in Rodent Models
Potential Cause Troubleshooting Step Expected Outcome
Dose is too high Perform a dose-ranging study to identify the minimal effective dose.Reduction in the incidence and severity of diarrhea at lower doses.
Dosing frequency Administer the total daily dose in two or three smaller, spaced-out doses.Smoother plasma concentration profile and reduced peak-related side effects.
Route of administration If using oral gavage, consider subcutaneous or intravenous administration to bypass direct gut mucosal contact.Potential reduction in local irritation, though systemic effects may still occur.
Animal stress Ensure proper handling and acclimatization of animals to minimize stress-induced gastrointestinal upset.More consistent and drug-related observations.
Issue: Inconsistent Therapeutic Efficacy at Lower, Better-Tolerated Doses
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal dosing interval Measure the pharmacokinetic profile of this compound to determine the optimal dosing frequency to maintain therapeutic concentrations.Consistent efficacy with a refined dosing schedule.
Individual animal variability Increase the number of animals per group to improve statistical power and account for biological variation.More reliable and reproducible efficacy data.
Drug formulation issue Verify the stability and homogeneity of the this compound formulation.Consistent drug delivery and predictable therapeutic response.

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound-Induced Gastrointestinal Side Effects in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to groups (n=8-10 per group):

    • Vehicle control (e.g., saline or appropriate vehicle).

    • This compound Dose 1 (e.g., X mg/kg).

    • This compound Dose 2 (e.g., 2X mg/kg).

    • This compound Dose 3 (e.g., 4X mg/kg).

  • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Observation:

    • Observe animals continuously for the first 4 hours post-dosing and then at regular intervals for 24-48 hours.

    • Score fecal consistency (e.g., 0=normal, 1=soft, 2=diarrhea).

    • Record the incidence of diarrhea and any other signs of gastrointestinal distress (e.g., writhing, abdominal stretching).

  • Data Analysis: Analyze the dose-response relationship for both therapeutic efficacy and gastrointestinal side effects using appropriate statistical methods.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound in a Rat Model

Treatment Group Dose (mg/kg) Therapeutic Efficacy (% response) Incidence of Diarrhea (%) Mean Fecal Score (0-2)
Vehicle Control0500.1
This compound155200.8
This compound285601.5
This compound495901.9

Visualizations

Meteneprost_Signaling_Pathway This compound This compound (PGE2 Analog) EP_Receptor EP Receptor This compound->EP_Receptor Binds to G_Protein G-Protein EP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Therapeutic_Effect Therapeutic Effect PKA->Therapeutic_Effect GI_Side_Effects GI Side Effects (Increased Secretion & Motility) PKA->GI_Side_Effects

Caption: Signaling pathway of this compound leading to both therapeutic and adverse effects.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats) Randomization Randomization into Dose Groups Animal_Acclimatization->Randomization Dose_Preparation This compound & Vehicle Preparation Administration Drug Administration (e.g., Oral Gavage) Dose_Preparation->Administration Randomization->Administration Observation Observation for Efficacy & Side Effects Administration->Observation Data_Collection Data Collection (Scores, Incidence) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Dose-Toxicity Relationship Statistical_Analysis->Conclusion

Caption: Workflow for assessing this compound dose-dependent gastrointestinal toxicity.

References

Validation & Comparative

Meteneprost vs. Misoprostol: A Comparative Efficacy Analysis for Cervical Ripening and Uterine Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of meteneprost and misoprostol (B33685), two synthetic prostaglandin (B15479496) analogues utilized in obstetrics and gynecology. While both compounds are effective in inducing cervical ripening and uterine contractions, a direct comparative efficacy study is not available in recent literature. This document synthesizes existing data on this compound and contrasts it with the well-established profile of misoprostol, offering insights for research and development in this therapeutic area.

Mechanism of Action: Prostaglandin E Receptor Agonism

Both this compound, chemically known as 9-deoxo-16,16-dimethyl-9-methylene PGE2, and misoprostol, a synthetic prostaglandin E1 analogue, exert their pharmacological effects by acting as agonists at prostaglandin E (EP) receptors.[1][2] Activation of these G-protein coupled receptors in the myometrium and cervix initiates a signaling cascade that leads to uterine contractions and the remodeling of the cervical extracellular matrix, respectively. This process involves the softening, effacement, and dilation of the cervix, crucial for the induction of labor and other gynecological procedures.[3][4][5]

The primary signaling pathway involves the activation of EP receptors, which can couple to different G proteins to elicit varied cellular responses. For instance, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels through Gs protein stimulation of adenylyl cyclase. This pathway is associated with smooth muscle relaxation in some tissues but contributes to the inflammatory and remodeling processes in the cervix. Conversely, EP1 receptor activation, coupled to Gq, increases intracellular calcium levels, directly stimulating myometrial contraction.[6]

Comparative Efficacy Data

Direct, head-to-head clinical trials comparing the efficacy of this compound and misoprostol are not available in contemporary medical literature. The available data for this compound dates from studies conducted in the 1980s. The following tables summarize the quantitative data from these studies on this compound and provide a representative summary of misoprostol's efficacy for similar indications from more recent and extensive research.

Table 1: Efficacy of this compound for Cervical Dilatation (First Trimester)
ParameterThis compound (10 mg vaginal suppository)Placebo/Control
Mean Cervical Dilatation (mm) 8.16.0
Additional Dilatation Facilitated by cervical softeningNot specified
Primary Side Effect Uterine pain (minor)Not specified

Data from a prospective randomized study on cervical dilatation before first-trimester abortion.[3]

Table 2: Efficacy of this compound for Termination of Early Pregnancy
RegimenComplete Abortion RatePrimary Side Effect Profile
This compound (75 mg vaginal administration, repeated after 6 hours) 94-100%Low frequency of side effects, less uterine pain compared to the comparator.
Comparator (16-phenoxy-ω-17,18,19,20-tetranor PGE2 methyl sulfonylamide) 94-100%Low frequency of side effects.

Data from a comparative study of two stable prostaglandin E analogues.[1]

Table 3: Representative Efficacy of Misoprostol for Labor Induction (Term Pregnancy)
RegimenInduction-to-Delivery Interval (hours)Cesarean Section RateNeed for Oxytocin Augmentation
Vaginal Misoprostol (25-50 µg) Shorter compared to dinoprostone (B10761402)Generally similar to or lower than comparatorsOften reduced compared to other induction agents
Oral Misoprostol (25-50 µg) Effective, with varying protocolsGenerally similar to or lower than comparatorsOften reduced compared to other induction agents

Data synthesized from multiple clinical trials and systematic reviews.[2][7][8]

Experimental Protocols

This compound for Cervical Dilatation

A prospective, randomized clinical trial evaluated the efficacy of a 10 mg this compound vaginal suppository for cervical dilatation prior to first-trimester vacuum aspiration.

  • Study Population: Pregnant women in the first trimester scheduled for voluntary interruption of pregnancy.

  • Intervention: A single 10 mg vaginal suppository of this compound was administered.

  • Control: A control group receiving no active treatment was included for comparison.

  • Primary Outcome: Mean cervical dilatation measured in millimeters three hours after administration.

  • Secondary Outcomes: The ease of any required additional instrumental dilatation and the incidence and severity of side effects, particularly uterine pain.[3]

This compound for Termination of Early Pregnancy

A comparative study assessed the efficacy of two stable prostaglandin E analogues for the termination of early pregnancy.

  • Study Population: 389 women in early pregnancy.

  • Intervention: Vaginal administration of 75 mg of this compound, with the dose repeated after six hours.

  • Comparator: Three intramuscular injections of 0.5 mg of 16-phenoxy-ω-17,18,19,20-tetranor PGE2 methyl sulfonylamide administered at three-hour intervals.

  • Primary Outcome: The rate of complete abortion.

  • Secondary Outcome: The frequency and nature of side effects, including uterine pain.[1]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_ligand Prostaglandin Analogues cluster_receptor Prostaglandin E Receptors cluster_signaling Intracellular Signaling This compound This compound EP2_EP4 EP2 / EP4 Receptors This compound->EP2_EP4 EP1 EP1 Receptor This compound->EP1 Misoprostol Misoprostol Misoprostol->EP2_EP4 Misoprostol->EP1 Gs Gs Protein EP2_EP4->Gs Gq Gq Protein EP1->Gq AdenylylCyclase Adenylyl Cyclase Gs->AdenylylCyclase cAMP ↑ cAMP AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA CervicalRemodeling Cervical Remodeling (Softening, Dilation) PKA->CervicalRemodeling PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MyometrialContraction Myometrial Contraction Ca2->MyometrialContraction G cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Arms cluster_assessment Efficacy & Safety Assessment cluster_outcomes Outcome Analysis A Patient Population (e.g., Requiring Cervical Ripening) B Inclusion/Exclusion Criteria Assessment A->B C Informed Consent B->C D Randomization C->D E This compound Administration (Specified Dose & Route) D->E F Misoprostol Administration (Specified Dose & Route) D->F G Monitoring of Uterine Activity & Fetal Heart Rate E->G F->G H Assessment of Cervical Change (e.g., Bishop Score) G->H I Recording of Time to Delivery H->I J Evaluation of Side Effects I->J K Statistical Analysis of Primary & Secondary Endpoints J->K

References

Meteneprost vs. Dinoprostone for Cervical Ripening: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of labor is a common obstetric procedure, often necessitated by maternal or fetal indications. A critical component of successful labor induction is cervical ripening, the process of softening and dilating the cervix. Prostaglandins (B1171923) are key pharmacological agents used to facilitate this process. This guide provides a preclinical comparison of two prostaglandin (B15479496) analogs, Meteneprost and Dinoprostone (B10761402), for cervical ripening, focusing on their mechanisms of action, available preclinical data, and the experimental protocols relevant to their evaluation.

Note: Direct preclinical comparative studies between this compound and Dinoprostone are limited in the public domain. This guide synthesizes available information on each compound and related prostaglandin analogs to provide a comparative overview.

Mechanism of Action and Signaling Pathways

Both this compound and Dinoprostone are analogs of naturally occurring prostaglandins and exert their effects by interacting with specific G-protein coupled receptors known as prostaglandin E (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are distributed throughout the body, including the uterus and cervix. The differential activation of these receptors mediates the physiological effects of these drugs.

Dinoprostone (Prostaglandin E2)

Dinoprostone is chemically identical to endogenous prostaglandin E2 (PGE2).[1] It is known to interact with all four EP receptor subtypes.[1] The activation of these receptors initiates distinct intracellular signaling cascades:

  • EP1 and EP3 Receptors: Activation of these receptors primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction in the myometrium. The EP3 receptor is also a primary target for misoprostol, a synthetic PGE1 analog.[1]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the cervix, increased cAMP is associated with the activation of protein kinase A (PKA), leading to collagenase activation, remodeling of the extracellular matrix, and subsequent cervical softening and dilation.[1]

The multifaceted interaction of dinoprostone with all four EP receptors results in a process of cervical ripening that is considered to be similar to the natural physiological process preceding spontaneous labor.[1]

This compound (9-deoxo-16,16-dimethyl-9-methylene PGE2)

This compound is a synthetic analog of prostaglandin E2. While specific preclinical studies detailing its receptor binding profile are scarce, as a PGE2 analog, it is expected to interact with the same family of EP receptors as dinoprostone. Synthetic prostaglandin analogs are often chemically modified to have a longer duration of action compared to their endogenous counterparts.

Below is a diagram illustrating the generalized signaling pathways of prostaglandin E2 analogs.

PGE2_Signaling cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_intracellular Intracellular Signaling PGE2 PGE2 Analog (Dinoprostone/Meteneprost) EP1 EP1 PGE2->EP1 EP3 EP3 PGE2->EP3 EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq EP3->Gq Gs Gs EP2->Gs EP4->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Contraction Uterine Contraction Ca2->Contraction AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ripening Cervical Ripening PKA->Ripening

Signaling pathways of PGE2 analogs.

Preclinical Data Summary

Table 1: Pharmacodynamic Properties

ParameterDinoprostone (PGE2)This compound (PGE2 Analog)
Receptor Target(s) EP1, EP2, EP3, EP4Presumed: EP1, EP2, EP3, EP4
Primary Effect on Cervix Cervical softening, effacement, and dilationCervical dilation
Primary Effect on Myometrium Uterine contractionsUterine contractions

Table 2: Pharmacokinetic Properties

ParameterDinoprostone (PGE2)This compound (PGE2 Analog)
Half-life Short (2.5-5 minutes)Expected to be longer than endogenous PGE2
Metabolism Rapidly metabolizedExpected to be more resistant to degradation

Experimental Protocols

The following are generalized protocols for key preclinical experiments used to evaluate cervical ripening agents. These are based on methodologies reported in the literature for prostaglandins.

In Vitro Uterine Contractility Assay

This assay assesses the direct effect of the compounds on uterine smooth muscle contraction.

Experimental Workflow:

Uterine_Contractility_Workflow start Start tissue_prep Uterine tissue strips from pregnant animal model (e.g., rat, guinea pig) start->tissue_prep organ_bath Mount tissue in organ bath with physiological salt solution tissue_prep->organ_bath equilibration Equilibrate under tension organ_bath->equilibration baseline Record baseline contractile activity equilibration->baseline drug_admin Administer this compound or Dinoprostone (cumulative concentrations) baseline->drug_admin recording Record changes in contractile force and frequency drug_admin->recording analysis Analyze dose-response relationship recording->analysis end End analysis->end

Workflow for in vitro uterine contractility assay.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from late-stage pregnant animal models (e.g., rats or guinea pigs). Longitudinal or circular smooth muscle strips are prepared.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Baseline Recording: The tissues are allowed to equilibrate under a resting tension for a specified period. Spontaneous contractile activity is recorded using an isometric force transducer.

  • Drug Administration: Cumulative concentrations of this compound or Dinoprostone are added to the organ bath.

  • Data Recording and Analysis: Changes in the force and frequency of uterine contractions are recorded. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each compound.

In Vivo Cervical Ripening Model

This model evaluates the efficacy of the compounds in promoting cervical ripening in a living organism.

Experimental Workflow:

Cervical_Ripening_Workflow start Start animal_model Select late-stage pregnant animal model (e.g., rabbit, guinea pig) start->animal_model drug_admin Administer this compound, Dinoprostone, or placebo (e.g., intravaginally) animal_model->drug_admin observation Observe for a defined period (e.g., 24 hours) drug_admin->observation euthanasia Euthanize animals and excise cervices observation->euthanasia biomechanical Biomechanical testing of cervical tensile strength euthanasia->biomechanical biochemical Biochemical analysis (collagen, water content, etc.) euthanasia->biochemical histological Histological examination of cervical tissue euthanasia->histological analysis Compare treatment groups biomechanical->analysis biochemical->analysis histological->analysis end End analysis->end

Workflow for in vivo cervical ripening model.

Methodology:

  • Animal Model: Late-stage pregnant animal models, such as rabbits or guinea pigs, are used.

  • Drug Administration: The test compounds (this compound, Dinoprostone) or a placebo are administered, typically via a local route such as an intravaginal gel or suppository.

  • Observation Period: The animals are observed for a predetermined period (e.g., 24 hours).

  • Tissue Collection: At the end of the observation period, the animals are euthanized, and the cervices are excised.

  • Outcome Measures:

    • Biomechanical Testing: The tensile strength and compliance of the cervical tissue are measured using a tensiometer. A decrease in tensile strength indicates cervical ripening.

    • Biochemical Analysis: The water content and collagen concentration of the cervical tissue are determined. An increase in water content and a decrease in collagen are indicative of ripening.

    • Histological Examination: The cervical tissue is examined microscopically to assess changes in collagen fiber organization and cellular infiltration.

Conclusion

Both this compound and Dinoprostone are prostaglandin E2 analogs that are expected to promote cervical ripening and uterine contractions through their interaction with EP receptors. Dinoprostone, being identical to endogenous PGE2, has a well-characterized mechanism of action involving all four EP receptor subtypes. While direct preclinical comparative data for this compound is lacking, its chemical structure suggests a similar, likely more prolonged, mechanism of action. Further preclinical studies are warranted to directly compare the receptor binding affinities, potency, and efficacy of this compound and Dinoprostone to fully elucidate their comparative preclinical profiles for cervical ripening.

References

Navigating Prostaglandin E2 Immunoassays: A Guide to Understanding Meteneprost Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Prostaglandin (B15479496) E2 (PGE2) is critical in a multitude of research areas, from inflammation and oncology to reproductive biology. However, the presence of structurally similar compounds, such as the synthetic prostaglandin analog Meteneprost, can pose a significant challenge to the specificity of PGE2 immunoassays. This guide provides a comprehensive comparison of the potential for this compound cross-reactivity in commercially available PGE2 enzyme-linked immunosorbent assays (ELISAs), supported by structural analysis and detailed experimental protocols.

This compound, a prostaglandin E2 analog, is utilized in veterinary medicine for its potent luteolytic and ecbolic effects. Its structural similarity to the endogenous PGE2 molecule raises concerns about potential interference in immunoassays designed to detect PGE2, leading to inaccurate measurements and misinterpretation of experimental results. Understanding the degree of this cross-reactivity is paramount for ensuring data integrity.

Structural Comparison: this compound vs. Prostaglandin E2

The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other molecules present in the sample. Both PGE2 and this compound share a common prostanoic acid skeleton. However, key structural differences exist that influence their recognition by specific antibodies.

CompoundChemical StructureKey Structural Features
Prostaglandin E2 (PGE2) [Image of Prostaglandin E2 structure]- 20-carbon fatty acid derivative- Cyclopentanone ring- Hydroxyl groups at C11 and C15- Ketone group at C9- Double bonds at C5-C6 (cis) and C13-C14 (trans)
This compound [Image of this compound structure]- Synthetic PGE2 analog- Methyl groups at C16- Methylene (B1212753) group at C9 (replacing the ketone group of PGE2)

The substitution of the C9 ketone in PGE2 with a methylene group in this compound, along with the addition of two methyl groups at the C16 position, are the primary structural modifications. While the overall shape of the molecule is preserved, these alterations can significantly impact antibody binding affinity.

Cross-Reactivity Data in Prostaglandin E2 Immunoassays

Direct quantitative data on the cross-reactivity of this compound in commercially available PGE2 immunoassays is limited. However, data for a closely related compound, 16,16-dimethyl Prostaglandin E2, in a widely used commercial ELISA kit provides a strong indication of the expected low cross-reactivity.

Immunoassay KitCompound TestedCross-Reactivity (%)Manufacturer
Prostaglandin E2 ELISA Kit (Item No. 514010)16,16-dimethyl Prostaglandin E2< 0.01%Cayman Chemical

It is important to note that this data is for 16,16-dimethyl PGE2, not this compound. This compound's additional modification at the C9 position may further reduce its affinity for PGE2-specific antibodies.

The extremely low cross-reactivity of 16,16-dimethyl PGE2 suggests that the antibodies used in this particular assay are highly specific for the native PGE2 structure and are not significantly affected by the methylation at the C16 position. Given that this compound shares this feature and has an additional modification at a critical site for antibody recognition (the C9 ketone group), it is highly probable that this compound would also exhibit negligible cross-reactivity in this and other similarly specific PGE2 immunoassays.

Selecting an Appropriate Immunoassay

When the potential for this compound interference is a concern, researchers should prioritize the use of highly specific monoclonal antibody-based competitive ELISAs. It is recommended to:

  • Consult the manufacturer's technical data sheet: Scrutinize the cross-reactivity data for a comprehensive list of tested compounds.

  • Contact technical support: Inquire directly with the manufacturer about any available data on this compound cross-reactivity if it is not listed.

  • Perform validation studies: If this compound is a known or suspected component of the experimental samples, it is prudent to perform spiking experiments to empirically determine the level of interference in the chosen assay.

Experimental Protocols

The following provides a generalized experimental protocol for a competitive PGE2 ELISA. Researchers should always refer to the specific instructions provided with their chosen kit.

Principle of the Competitive ELISA

In a competitive ELISA for PGE2, a known amount of PGE2 conjugated to an enzyme (the tracer) competes with the PGE2 in the sample for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. After a washing step, a substrate is added, and the resulting colorimetric signal is measured. The concentration of PGE2 in the sample is then determined by comparing its absorbance to a standard curve.

Typical Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent & Standard Preparation Add_Standards Add Standards & Samples to Coated Plate Reagent_Prep->Add_Standards Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Add_Standards Add_Tracer Add PGE2-Enzyme Conjugate (Tracer) Add_Standards->Add_Tracer Add_Antibody Add PGE2 Antibody Add_Tracer->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Sample PGE2 Concentration Generate_Curve->Calculate_Conc

Caption: A generalized workflow for a competitive Prostaglandin E2 ELISA.

Prostaglandin E2 Signaling Pathway

Understanding the biological context of PGE2 is crucial for interpreting experimental results. PGE2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a wide range of physiological responses.

PGE2_Signaling cluster_receptors EP Receptors cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC + Gi->AC - IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP_up->PKA_activation Physiological_Response Physiological Responses (Inflammation, Pain, etc.) cAMP_down->Physiological_Response Ca_release->Physiological_Response PKC_activation->Physiological_Response PKA_activation->Physiological_Response

Caption: Simplified Prostaglandin E2 signaling pathways via EP receptors.

A Comparative Analysis of Meteneprost and Other Prostaglandin E2 Analogs on Uterine Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Meteneprost and other prominent Prostaglandin E2 (PGE2) analogs, focusing on their effects on uterine contractility. The information presented herein is intended to support research and development in obstetrics and gynecology by offering a comprehensive overview of the mechanisms of action, efficacy, and experimental evaluation of these compounds.

Introduction

Prostaglandin E2 (PGE2) and its synthetic analogs are crucial in obstetrics for their potent effects on cervical ripening and the induction of uterine contractions. These compounds are widely used for labor induction and the termination of pregnancy. Their primary mechanism of action involves binding to specific G-protein coupled receptors (EP receptors) on myometrial cells, which triggers a cascade of intracellular events leading to smooth muscle contraction. This guide will focus on a comparative study of this compound, a stable PGE2 analog, with other significant PGE2 analogs such as Dinoprostone and Sulprostone.

Mechanism of Action: The Role of EP Receptors

The physiological effects of PGE2 and its analogs are mediated through four main subtypes of EP receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and, consequently, activate distinct signaling pathways, leading to varied cellular responses.[1]

  • EP1 and EP3 Receptors: Activation of these receptors is primarily associated with uterine contraction. The EP1 receptor, coupled to Gq protein, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) levels.[2] The EP3 receptor, primarily coupled to Gi, inhibits adenylyl cyclase, which decreases cyclic adenosine (B11128) monophosphate (cAMP) levels, further promoting contraction.[1][2] Sulprostone is known to be a selective agonist for EP1 and EP3 receptors.[2]

  • EP2 and EP4 Receptors: In contrast, the activation of EP2 and EP4 receptors, both coupled to Gs protein, stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent myometrial relaxation.

The overall effect of a PGE2 analog on uterine contractility is determined by its binding affinity and selectivity for these different EP receptor subtypes.

Comparative Efficacy and Potency

Direct comparative studies focusing solely on the in-vitro uterine contractility of this compound against other PGE2 analogs are limited. However, available data from various studies provide insights into their relative potencies and clinical effects.

This compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2)

This compound is a stable synthetic analog of PGE2. Studies have shown its potent uterine stimulating effects.

  • Uterine Stimulating Potency: In mid-pregnancy, the uterine stimulating potency of this compound administered intravenously was found to be four to five times that of PGF2α.

  • Clinical Use: It has been effectively used for cervical dilation prior to surgical abortion and for the termination of second-trimester pregnancies. Vaginal administration of a 75 mg dose resulted in an 86% abortion rate within 24 hours in one study. A plasma level of approximately 20 ng/ml has been associated with sufficient uterine contractility for second-trimester abortions.

Dinoprostone (PGE2)

Dinoprostone is the synthetic form of naturally occurring PGE2 and is widely used for cervical ripening and labor induction. It binds to all four EP receptor subtypes with high affinity.

Sulprostone

Sulprostone is a synthetic PGE2 analog with selective agonist activity on EP1 and EP3 receptors, making it a potent stimulator of uterine contractions.

  • Mechanism: It increases intracellular calcium levels and decreases cAMP, leading to strong myometrial contractions.

  • Clinical Use: Sulprostone is primarily used for the management of postpartum hemorrhage and for the induction of abortion.

Quantitative Comparison of Uterine Contractility

The following table summarizes available data on the uterine contractility effects of this compound and other relevant prostaglandins. It is important to note that the data are derived from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundStudy TypeModelKey FindingsReference
This compound In vivoMid-trimester pregnant women4-5 times more potent than PGF2α in stimulating uterine contractions.
This compound Clinical TrialSecond-trimester abortion75 mg vaginal suppository led to 86% abortion rate in 24 hours.
PGE1 (Misoprostol) In vitroMyometrial strips from term non-laboring womenIncreased myometrial contractility at 10⁻⁵ mol/l.
PGE2 (Dinoprostone) In vitroMyometrial strips from term non-laboring womenNo significant effect on uterine contractility at any concentration tested.

Experimental Protocols

In-Vitro Uterine Contractility Assay Using Organ Bath

This protocol describes a standard method for assessing the contractile effects of pharmacological agents on isolated uterine tissue.

1. Tissue Preparation:

  • Myometrial biopsies are obtained from patients undergoing cesarean section with informed consent.

  • The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS).

  • Under a dissecting microscope, the endometrium and connective tissues are removed.

  • Longitudinal myometrial strips (e.g., 2 mm wide and 10 mm long) are isolated.

2. Experimental Setup:

  • The myometrial strips are mounted in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.

3. Data Acquisition:

  • The tissue is allowed to equilibrate and develop spontaneous contractions.

  • Cumulative concentrations of the test compound (e.g., this compound, Dinoprostone) are added to the organ bath at set intervals.

  • The amplitude and frequency of contractions are recorded at each concentration.

4. Data Analysis:

  • The area under the curve (AUC) of the contractions is calculated to quantify the total contractile activity.

  • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.

Visualizations

Signaling Pathways of PGE2 Analogs in Myometrial Cells

PGE2_Signaling cluster_membrane Myometrial Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 Analogs (this compound, Dinoprostone, Sulprostone) EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 EP2 EP2 Receptor PGE2->EP2 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gi Gi EP3->Gi Gs Gs EP2->Gs EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate Gs->AC_stimulate IP3 IP3 PLC->IP3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase AC_stimulate->cAMP_increase Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Uterine Contraction Ca2->Contraction cAMP_decrease->Contraction Relaxation Uterine Relaxation cAMP_increase->Relaxation cAMP_increase->Relaxation

Caption: Signaling pathways of PGE2 analogs in myometrial cells.

Experimental Workflow for In-Vitro Uterine Contractility Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Collection Myometrial Tissue Collection Strip_Dissection Dissection of Myometrial Strips Tissue_Collection->Strip_Dissection Mounting Mounting in Organ Bath Strip_Dissection->Mounting Equilibration Equilibration & Spontaneous Contraction Mounting->Equilibration Drug_Addition Cumulative Addition of PGE2 Analog Equilibration->Drug_Addition Data_Recording Recording of Contractions Drug_Addition->Data_Recording AUC_Calculation Calculate Area Under Curve (AUC) Data_Recording->AUC_Calculation Dose_Response Generate Dose-Response Curves AUC_Calculation->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax

Caption: Workflow for in-vitro uterine contractility assay.

Conclusion

This compound is a potent PGE2 analog with significant uterine stimulating effects. While direct comparative data with other PGE2 analogs like Dinoprostone and Sulprostone is sparse, the available evidence suggests it is a powerful agent for inducing uterine contractions. Dinoprostone, being the natural form of PGE2, has a broader receptor binding profile, while Sulprostone's selectivity for contractile EP receptors makes it a highly effective uterotonic agent. Further head-to-head in-vitro and clinical studies are warranted to precisely delineate the comparative efficacy and safety profiles of these important obstetrical drugs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this critical area of women's health.

References

A Comparative Analysis of Meteneprost Dosages in Conjunction with Mifepristone for Medical Abortion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Meteneprost when used in combination with mifepristone (B1683876) for the termination of early pregnancy. The available clinical data primarily focuses on a single dosage of this compound, which is compared against the more widely studied prostaglandin (B15479496) analogue, misoprostol (B33685). This document synthesizes the existing evidence, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate informed research and development.

I. Quantitative Data Summary

Direct comparative studies on different dosages of this compound for first-trimester medical abortion are not available in the current body of scientific literature. However, a significant multicentre, randomized clinical trial conducted by the Indian Council of Medical Research (ICMR) provides robust data on a single 5 mg dosage of this compound vaginal gel. The following tables summarize the efficacy and side effect profile of this regimen in comparison to oral misoprostol, both administered following a 200 mg dose of mifepristone.[1][2]

Table 1: Efficacy of 5 mg this compound vs. 600 µg Oral Misoprostol with 200 mg Mifepristone

Outcome200 mg Mifepristone + 5 mg this compound Vaginal Gel (n=453)200 mg Mifepristone + 600 µg Oral Misoprostol (n=440)p-value
Success Rate (Complete Abortion) 84.6%87.7%Not Significant

Source: ICMR Task Force Study, 2000.[1]

Another randomized clinical trial also compared a single 5 mg dose of this compound vaginal gel with 600 µg of oral misoprostol following 200 mg of mifepristone in women with up to 56 days of amenorrhea.[3]

Table 2: Comparative Efficacy from a Randomized Clinical Trial

Outcome200 mg Mifepristone + 5 mg this compound Vaginal Gel (n=50)200 mg Mifepristone + 600 µg Oral Misoprostol (n=51)p-value
Success Rate (Complete Abortion) 82%88.63%< 0.05

Source: Department of Obstetrics and Gynecology, All India Institute of Medical Sciences, New Delhi.[3]

Table 3: Comparison of Side Effects

Side Effect200 mg Mifepristone + 5 mg this compound Vaginal Gel200 mg Mifepristone + 600 µg Oral Misoprostol
Nausea 19.2%25.7%
Vomiting 4.6%6.8%
Diarrhoea 0.9%4.8%
Fever > 38°C Reported in 4.2% of all subjects treated in the study
Severe Abdominal Pain Reported in 5.0% of all subjects treated in the study
Blood Transfusion Required 1 subject1 subject

Source: ICMR Task Force Study, 2000.[1]

II. Experimental Protocols

The following is a detailed methodology for the key clinical trial that evaluated the efficacy of 5 mg this compound in combination with mifepristone.

A. Study Design: Multicentre, Randomized, Comparative Clinical Trial (ICMR Task Force Study)

  • Objective: To compare the efficacy and side effects of a single 200 mg dose of mifepristone followed 48 hours later by either 5 mg of this compound (9-methylene PGE2) vaginal gel or 600 µg of oral misoprostol for the termination of pregnancy within 28 days of the missed menstrual period.[1]

  • Participants: A total of 893 healthy women seeking termination of early pregnancy were recruited across multiple centers.[1]

  • Randomization: Subjects were randomly assigned to one of two treatment groups.

  • Treatment Regimen:

    • Day 1: All participants received a single oral dose of 200 mg mifepristone.

    • Day 3 (48 hours later):

      • Group 1: Received 5 mg of this compound (9-methylene PGE2) as a vaginal gel.[1]

      • Group 2: Received 600 µg of misoprostol orally.[1]

  • Outcome Measures:

    • Primary Outcome: Success rate, defined as complete abortion without the need for surgical intervention.

    • Secondary Outcomes: Incidence and severity of side effects (nausea, vomiting, diarrhea, fever, abdominal pain), duration of bleeding, and need for supportive medical intervention (intravenous fluids, blood transfusion).[1]

  • Follow-up: Subjects were followed up to assess the completion of the abortion and to monitor for any adverse events.

III. Mandatory Visualizations

A. Signaling Pathway of Mifepristone and this compound in Medical Abortion

cluster_0 Mifepristone Action cluster_1 Cellular Effects cluster_2 This compound Action cluster_3 Final Outcome Mifepristone Mifepristone ProgesteroneReceptor Progesterone Receptor Mifepristone->ProgesteroneReceptor Blocks DecidualBreakdown Decidual Breakdown ProgesteroneReceptor->DecidualBreakdown CervicalSoftening Cervical Softening & Dilation ProgesteroneReceptor->CervicalSoftening ProstaglandinRelease Endogenous Prostaglandin Release ProgesteroneReceptor->ProstaglandinRelease MyometrialSensitization Increased Myometrial Sensitivity to Prostaglandins ProgesteroneReceptor->MyometrialSensitization Progesterone Progesterone Progesterone->ProgesteroneReceptor Cannot bind UterineContractions Uterine Contractions MyometrialSensitization->UterineContractions This compound This compound (PGE2 Analogue) ProstaglandinReceptor Prostaglandin E2 Receptor This compound->ProstaglandinReceptor Activates ProstaglandinReceptor->UterineContractions Expulsion Expulsion of Products of Conception UterineContractions->Expulsion

Caption: Signaling pathway of mifepristone and this compound.

B. Experimental Workflow for a Comparative Clinical Trial

cluster_0 Day 3 (48h post-Mifepristone) Start Patient Recruitment (Early Pregnancy, ≤ 28 days missed period) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization MifepristoneAdmin Day 1: Administer 200 mg Mifepristone (Oral) Randomization->MifepristoneAdmin MeteneprostGroup Group A: Administer 5 mg this compound (Vaginal Gel) MifepristoneAdmin->MeteneprostGroup Group A MisoprostolGroup Group B: Administer 600 µg Misoprostol (Oral) MifepristoneAdmin->MisoprostolGroup Group B FollowUp Follow-up Assessment MeteneprostGroup->FollowUp MisoprostolGroup->FollowUp DataAnalysis Data Analysis: - Efficacy (Success Rate) - Side Effects FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow of the ICMR comparative trial.

IV. Discussion and Conclusion

The available evidence from a large-scale clinical trial indicates that a single 5 mg dose of this compound vaginal gel, when administered 48 hours after 200 mg of mifepristone, is a viable option for the termination of early pregnancy, with a success rate of approximately 84.6%.[1] While this was not statistically different from the 87.7% success rate observed with oral misoprostol in the same study, a separate, smaller study did find a statistically significant lower success rate for this compound (82% vs. 88.63%).[1][3]

Notably, the this compound vaginal gel formulation was associated with a lower incidence of gastrointestinal side effects, such as nausea, vomiting, and particularly diarrhea, compared to oral misoprostol.[1] This suggests a potential advantage for this compound in terms of patient tolerability.

The primary limitation in the field is the lack of data on the efficacy and safety of other dosages of this compound in combination with mifepristone for first-trimester medical abortion. Further research, including dose-ranging studies, would be beneficial to optimize the therapeutic window of this compound, potentially improving success rates while maintaining a favorable side effect profile. Such studies would be invaluable for drug development professionals and clinicians seeking to expand the options for medical abortion.

References

A Head-to-Head Comparison of Vaginal Meteneprost and Oral Misoprostol for Medical Abortion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prostaglandin (B15479496) analogues, vaginal Meteneprost (a prostaglandin E2 analogue) and oral misoprostol (B33685) (a prostaglandin E1 analogue), when used for the termination of early pregnancy in conjunction with mifepristone (B1683876). This objective analysis is supported by experimental data from clinical trials to inform research and development in reproductive health.

Mechanism of Action

Both this compound and misoprostol are synthetic prostaglandins (B1171923) that induce uterine contractions and cervical ripening, essential for the expulsion of uterine contents. Their primary mechanism involves binding to and activating prostaglandin E (EP) receptors in the myometrium and cervix.

  • This compound (9-methylene PGE2): As a prostaglandin E2 analogue, this compound primarily interacts with EP receptors, particularly the EP1 and EP3 subtypes, which are coupled to Gq proteins. Activation of these receptors initiates a signaling cascade that increases intracellular calcium concentrations, leading to smooth muscle contraction in the uterus.

  • Misoprostol (PGE1 analogue): Misoprostol also exerts its effects through EP receptors. Its binding similarly triggers uterine contractions and promotes cervical softening and dilation, facilitating the termination of pregnancy.

Signaling Pathway for Uterine Contraction

The binding of prostaglandin analogues like this compound and misoprostol to their respective G-protein coupled receptors on myometrial cells initiates a cascade of intracellular events culminating in uterine muscle contraction.

Prostaglandin-Induced Uterine Contraction Signaling Pathway Prostaglandin This compound (PGE2) / Misoprostol (PGE1) EP_Receptor Prostaglandin E Receptor (e.g., EP1, EP3) Prostaglandin->EP_Receptor Binds to G_Protein Gq Protein Activation EP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction PKC->Contraction

Caption: Signaling pathway of prostaglandin-induced uterine contraction.

Quantitative Data Comparison

The following table summarizes the key quantitative data from a large multicentre, randomized, comparative clinical trial conducted by the Indian Council of Medical Research (ICMR) involving 893 subjects for the termination of pregnancy within 28 days of the missed period.[1] All subjects received a single 200 mg oral dose of mifepristone 48 hours prior to the administration of the prostaglandin.

ParameterVaginal this compound (5 mg 9-methylene PGE2 gel)Oral Misoprostol (600 µg)
Number of Subjects 453440
Success Rate (Complete Abortion) 84.6%87.7%
Side Effects
- Nausea19.2%25.7%
- Vomiting4.6%6.8%
- Diarrhoea0.9%4.8%
- Fever (>38°C)Not significantly different between groupsNot significantly different between groups
- Severe Abdominal PainNot significantly different between groupsNot significantly different between groups
Blood Transfusion Required 1 subject (0.22%)1 subject (0.23%)

A smaller randomized clinical trial (n=101) comparing a 200 mg dose of mifepristone followed by either 5 mg of vaginal this compound gel or 600 µg of oral misoprostol reported a success rate of 82% for the this compound group and 88.63% for the misoprostol group.[2] The average duration of bleeding was approximately 9-10 days for both groups in cases of complete abortion.[2]

Pharmacokinetics

Detailed pharmacokinetic data for vaginal this compound is limited. However, data from dinoprostone (B10761402) (a naturally occurring PGE2) vaginal gel can provide some insights. Oral misoprostol is rapidly absorbed.

Pharmacokinetic ParameterVaginal this compound (PGE2 analogue - Inferred from Dinoprostone data)Oral Misoprostol (PGE1 analogue)
Time to Peak Plasma Concentration (Tmax) Approximately 0.5 - 0.75 hoursApproximately 30 minutes
Bioavailability Systemic absorption is variable with vaginal administration.Rapidly and extensively absorbed.
Metabolism Rapidly metabolized in lungs, kidneys, spleen, and liver.Rapidly de-esterified to its active metabolite, misoprostol acid.
Half-life Short, approximately 2.5-5 minutes for dinoprostone.The active metabolite has a half-life of 20-40 minutes.

Experimental Protocols

The following outlines a typical experimental protocol for a randomized clinical trial comparing vaginal this compound and oral misoprostol for early medical abortion, based on the ICMR multicentre trial.[1]

Study Design

A multicentre, randomized, comparative clinical trial.

Participant Selection Criteria
  • Inclusion Criteria: Healthy women with an intrauterine pregnancy of up to 28 days of missed menstrual period, confirmed by clinical examination and/or ultrasound. Participants must provide informed consent.

  • Exclusion Criteria: Contraindications to mifepristone or prostaglandins, such as chronic adrenal failure, hemorrhagic disorders, or known allergy to the drugs.

Treatment Regimen
  • Day 1: All participants receive a single oral dose of 200 mg mifepristone.

  • Day 3 (48 hours later): Participants are randomized to one of two groups:

    • Group A (this compound): Receive 5 mg of 9-methylene PGE2 as a vaginal gel.

    • Group B (Misoprostol): Receive 600 µg of oral PGE1 (misoprostol).

  • Follow-up: Participants are monitored for bleeding, side effects, and expulsion of the products of conception. A follow-up visit is scheduled to confirm the completion of the abortion, typically through clinical examination and/or ultrasound.

Outcome Measures
  • Primary Outcome: Success rate, defined as complete abortion without the need for surgical intervention.

  • Secondary Outcomes: Incidence and severity of side effects (nausea, vomiting, diarrhoea, fever, abdominal pain), duration of bleeding, and need for supportive medical intervention (e.g., blood transfusion).

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial comparing vaginal this compound and oral misoprostol for medical abortion.

Clinical Trial Workflow: Vaginal this compound vs. Oral Misoprostol Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Mifepristone Day 1: Administer 200mg Oral Mifepristone Consent->Mifepristone Randomization Randomization Mifepristone->Randomization This compound Day 3: Administer 5mg Vaginal this compound Gel Randomization->this compound Group A Misoprostol Day 3: Administer 600µg Oral Misoprostol Randomization->Misoprostol Group B Monitoring Monitoring (Bleeding, Side Effects) This compound->Monitoring Misoprostol->Monitoring FollowUp Follow-up Visit (Confirm Complete Abortion) Monitoring->FollowUp DataAnalysis Data Analysis (Efficacy and Safety) FollowUp->DataAnalysis

Caption: Workflow of a clinical trial comparing the two drugs.

Conclusion

Both vaginal this compound and oral misoprostol, when used as part of a combined regimen with mifepristone, are effective for the termination of early pregnancy. The reviewed clinical trial data suggests that oral misoprostol may have a slightly higher success rate.[1] Gastrointestinal side effects such as nausea, vomiting, and diarrhoea were reported more frequently in the oral misoprostol group. The choice between these two prostaglandin analogues may depend on a balance between efficacy, side effect profile, and patient preference. Further research into the specific pharmacokinetics of vaginal this compound would be beneficial for a more complete comparison.

References

A Comparative Analysis of Meteneprost and Other Prostaglandins in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic prostaglandin (B15479496) analogues, Meteneprost, a 9-methylene PGE₂ derivative, has been evaluated for its clinical efficacy, particularly in the termination of early pregnancy. This guide provides a statistical analysis of the success rates of this compound in comparison to other widely used prostaglandins (B1171923), namely Misoprostol (a PGE₁ analogue) and Dinoprostone (a PGE₂ analogue), based on available clinical trial data. The focus will be on their application in obstetrics and gynecology, specifically for early pregnancy termination and labor induction.

Comparative Efficacy in Termination of Early Pregnancy

A significant multicenter, randomized clinical trial provides direct comparative data on the success rates of this compound versus Misoprostol for the termination of pregnancy within 28 days of a missed menstrual period. Both prostaglandins were administered following a single dose of 200 mg RU486 (Mifepristone).

Data Summary: this compound vs. Misoprostol for Early Pregnancy Termination

Outcome MeasureThis compound (5 mg 9-methylene PGE₂ vaginal gel)Misoprostol (600 µg oral PGE₁)Statistical Significance
Success Rate 84.6% (out of 453 women)[1]87.7% (out of 440 women)[1]Not significantly different[1]
Onset of Bleeding Majority (90%) started bleeding within 72 hours[1]Majority (90%) started bleeding within 72 hours[1]No significant difference
Average Duration of Bleeding Approximately 7 daysApproximately 7 daysNo significant difference

Adverse Effects

Gastrointestinal side effects were more frequently reported in the group treated with oral Misoprostol compared to the this compound vaginal gel.

Adverse EffectThis compoundMisoprostol
Nausea 19.2%25.7%
Vomiting 4.6%6.8%
Diarrhea 0.9%4.8%
Experimental Protocol: Termination of Early Pregnancy

This study was a multicenter, randomized, comparative clinical trial.

  • Participants : 893 women seeking termination of pregnancy within 28 days of their missed period.

  • Intervention :

    • All participants received a single oral dose of 200 mg RU486 (Mifepristone).

    • 48 hours later, participants were randomized to receive either:

      • 5 mg of 9-methylene PGE₂ vaginal gel (this compound).

      • 600 µg of oral PGE₁ (Misoprostol).

  • Primary Outcome : Successful termination of pregnancy.

G cluster_protocol Experimental Workflow: Early Pregnancy Termination Patient Patient Pool (n=893, <=28 days missed period) Mifepristone Administer 200mg RU486 (Mifepristone) Patient->Mifepristone Wait Wait 48 Hours Mifepristone->Wait Randomization Randomization Wait->Randomization Meteneprost_Arm This compound Arm (n=453) 5mg 9-methylene PGE₂ vaginal gel Randomization->Meteneprost_Arm Group 1 Misoprostol_Arm Misoprostol Arm (n=440) 600µg oral PGE₁ Randomization->Misoprostol_Arm Group 2 Outcome Assess Primary Outcome: Successful Termination Meteneprost_Arm->Outcome Misoprostol_Arm->Outcome

Experimental workflow for comparing this compound and Misoprostol.

Comparative Efficacy of Other Prostaglandins in Labor Induction

Data Summary: Misoprostol vs. Dinoprostone for Labor Induction at Term

A meta-analysis of eight randomized controlled trials (RCTs) involving 1,801 participants provides a robust comparison of intravaginal Misoprostol and Dinoprostone for labor induction in women with an unfavorable cervix at term.

Outcome MeasureMisoprostolDinoprostoneRisk Ratio (RR) [95% CI]
Vaginal Delivery within 24h No significant differenceNo significant difference1.08 [0.97, 1.20]
Cesarean Delivery No significant differenceNo significant difference0.95 [0.74, 1.21]
Need for Oxytocin (B344502) Augmentation Significantly lessMore required0.83 [0.71, 0.97]
Uterine Tachysystole No significant differenceNo significant difference-
Uterine Hyperstimulation No significant differenceNo significant difference-
NICU Admissions No significant differenceNo significant difference-

Another meta-analysis of eight studies (1669 women) also found that Misoprostol required less oxytocin augmentation compared to Dinoprostone, with similar safety outcomes.

Experimental Protocol: Labor Induction

The general methodology for clinical trials comparing prostaglandins for labor induction follows a structured approach.

  • Participants : Pregnant women at term (typically 37-42 weeks) with a singleton pregnancy and an unfavorable cervix (low Bishop score), requiring induction of labor.

  • Intervention :

    • Randomized assignment to receive either intravaginal Misoprostol or intravaginal Dinoprostone.

    • Dosage and frequency of administration are defined per study protocol.

  • Primary Outcomes :

    • Time to vaginal delivery.

    • Vaginal delivery rate within 24 hours.

    • Mode of delivery (vaginal vs. cesarean).

  • Secondary Outcomes :

    • Need for oxytocin augmentation.

    • Maternal and neonatal morbidity.

    • Incidence of adverse effects such as uterine hyperstimulation.

Signaling Pathways of Prostaglandins

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

  • PGE₂ analogues (like Dinoprostone and likely this compound) : These bind to EP receptors (EP1, EP2, EP3, EP4), which can lead to varied cellular responses depending on the receptor subtype and tissue. In the uterus, activation of these receptors is involved in myometrial contractions and cervical ripening.

  • PGE₁ analogues (like Misoprostol) : Misoprostol also interacts with EP receptors to induce uterine contractions and cervical softening.

G cluster_pathway General Prostaglandin Signaling Pathway in Myometrial Cells Prostaglandin Prostaglandin (e.g., this compound, Misoprostol) GPCR Prostaglandin Receptor (GPCR) Prostaglandin->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Increased Intracellular Calcium, Myometrial Contraction, Cervical Ripening) Second_Messenger->Cellular_Response

Simplified prostaglandin signaling pathway in uterine cells.

Conclusion

The available evidence indicates that this compound is a viable alternative to Misoprostol for the termination of early pregnancy, with a comparable success rate and a potentially more favorable side-effect profile, particularly concerning gastrointestinal issues. However, there is a lack of published, direct, large-scale comparative studies evaluating the efficacy of this compound for labor induction against other prostaglandins like Misoprostol and Dinoprostone.

For labor induction, both intravaginal Misoprostol and Dinoprostone are effective, with Misoprostol showing a potential advantage in reducing the need for subsequent oxytocin augmentation. The choice of prostaglandin should be guided by clinical context, institutional protocols, and consideration of the specific side-effect profiles of each agent. Further research would be beneficial to directly compare the efficacy and safety of this compound with other prostaglandins in the context of labor induction.

References

Comparative Binding Affinity of Meteneprost to Prostaglandin Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Meteneprost to prostaglandin (B15479496) (PG) receptors. While quantitative binding data for this compound is limited in publicly accessible literature, this document summarizes its known selectivity and compares it with the well-characterized binding profiles of other key prostaglandin analogs.

This compound is recognized as a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1] This selectivity distinguishes it from many other prostaglandin analogs that often exhibit broader binding profiles across the various prostanoid receptors. Understanding these binding affinities is crucial for predicting pharmacological effects, off-target interactions, and for the development of more selective therapeutic agents.

Comparative Binding Affinities of Prostaglandin Analogs

The following table summarizes the binding affinities (Ki in nM) of several common prostaglandin analogs across a range of prostanoid receptors. Lower Ki values indicate higher binding affinity. This data, gathered from radioligand binding assays, highlights the diverse selectivity profiles of these compounds.

CompoundEP1EP2EP3EP4FPDPIPTP
This compound Data not availablePrimary Target Data not availableData not availableData not availableData not availableData not availableData not available
Dinoprostone (PGE2) 14-36Similar to EP40.6-3.7Similar to EP2>100>100>100>100
Misoprostol 120BindsBindsData not availableData not availableData not availableData not availableData not available
Latanoprost acid 119 (EC50)Data not availableData not availableData not available98Data not availableData not availableData not available
Travoprost acid 9540Data not available3501410003552000>90000121000
Bimatoprost acid 95Data not available387Data not available83Data not availableData not availableData not available

Note: Data for Dinoprostone (PGE2) and Misoprostol are presented as ranges or qualitative descriptions based on available literature. EC50 values for Latanoprost acid indicate functional potency.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor.

General Protocol for Competitive Radioligand Binding Assay:
  • Receptor Preparation: Membranes from cells stably expressing the specific prostaglandin receptor subtype are prepared.

  • Radioligand Incubation: A known concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE2 for EP receptors) is incubated with the receptor-containing membranes.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound or other prostaglandin analogs) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-PGE2) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., this compound) TestCompound->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioligand Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki G cluster_ligands Prostaglandin Analogs cluster_receptors Prostaglandin Receptors (GPCRs) cluster_signaling Downstream Signaling This compound This compound EP2 EP2 This compound->EP2 PGE2 PGE2 PGE2->EP2 EP1 EP1 PGE2->EP1 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PGF2a PGF2α Analogs FP FP PGF2a->FP Gs Gs -> Adenylyl Cyclase -> ↑cAMP EP2->Gs Gq Gq -> PLC -> ↑IP3 & DAG -> ↑Ca2+ EP1->Gq Gi Gi -> Adenylyl Cyclase -> ↓cAMP EP3->Gi EP4->Gs FP->Gq

References

Safety Operating Guide

Personal protective equipment for handling Meteneprost

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Meteneprost

This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound, a prostaglandin (B15479496) analogue, requires careful handling due to its potent biological activity.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). A thorough risk assessment should always be conducted before beginning any procedure.[1]

Summary of Recommended PPE

PPE CategoryMinimum RequirementHigh-Risk Operations (e.g., handling concentrates, risk of splashing)
Body Protection Disposable gown or lab coat.[1][2]Disposable gown or a "bunny suit" style coverall for full-body protection.[1][3]
Hand Protection Powder-free nitrile or neoprene gloves.[4]Double-gloving with chemotherapy-rated gloves.[1][4]
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles and a face shield.[1][2][3][4]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or chemical fume hood.[1]A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and work is not conducted in a fume hood.[2][3]
Foot Protection Closed-toe shoes.[1][2]Chemical-resistant shoe covers.[4]

Operational Plan for Handling this compound

Proper handling procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated, and restricted-access area.

  • Chemical Fume Hood: Whenever possible, manipulations of this compound, especially of the pure substance or concentrated solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Spill Kit: Ensure a spill kit appropriate for hazardous drugs is readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: gown, shoe covers, mask/respirator, eye protection, and finally, gloves (the outer pair if double-gloving).

  • Preparation of Work Surface: Cover the work surface with a disposable, absorbent, plastic-backed liner.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure. Use a dedicated set of utensils.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

  • Transporting: When moving this compound within the facility, use a secondary, sealed, and shatter-proof container.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent, followed by a cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.[5][6]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including gloves, gowns, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[7]

  • Sharps: Any needles or syringes used must be disposed of in a NIOSH-approved sharps container for hazardous drug waste.[5]

Disposal Pathway
  • Collection: All hazardous waste containers should be sealed when full.

  • Storage: Store waste in a secure, designated area away from general laboratory traffic.

  • Pickup: Arrange for pickup and disposal by a licensed hazardous waste management company.

Visual Workflow for Handling this compound

Meteneprost_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare Work Surface prep1->prep2 handle1 Weigh/Prepare Solution in Fume Hood prep2->handle1 handle2 Label Container handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meteneprost
Reactant of Route 2
Meteneprost

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.